molecular formula C11H14O3S B13633222 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Cat. No.: B13633222
M. Wt: 226.29 g/mol
InChI Key: OEJKHXIGTGTESW-UHFFFAOYSA-N
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Description

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is a high-purity chemical compound supplied for laboratory research use. This 1,5-diketone derivative, with the CAS Number 1152583-11-3, has a molecular formula of C₁₁H₁₄O₃S and a molecular weight of 226.29 g/mol . Its structure features a pentane-1,3-dione core linked to a 5-methylthiophen-2-yl group, making it a potential building block in synthetic organic chemistry . As a 1,5-diketone, this compound belongs to a class of molecules known to serve as versatile intermediates in the synthesis of more complex organic structures, such as cyclic compounds . Compounds containing thiophene and diketone functional groups are of significant interest in medicinal chemistry research for their potential biological activities, which can include antibacterial, anti-inflammatory, and analgesic properties . Researchers can utilize this compound in the development of novel heterocyclic compounds, material science applications, and in structure-activity relationship (SAR) studies. This product is provided with a guaranteed purity of ≥98% . It is essential to handle this material with care. The recommended storage condition is sealed in a dry environment at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

5-methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

InChI

InChI=1S/C11H14O3S/c1-8-3-4-11(15-8)10(13)7-9(12)5-6-14-2/h3-4H,5-7H2,1-2H3

InChI Key

OEJKHXIGTGTESW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CC(=O)CCOC

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide on the Keto-Enol Tautomerism of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione. As a β-dicarbonyl compound, this molecule exhibits a dynamic equilibrium between its keto and enol forms, a phenomenon of significant interest in drug development and synthetic chemistry due to the distinct reactivity and physicochemical properties of each tautomer. This document will delve into the mechanistic underpinnings of this tautomerism, exploring the influence of structural features, solvent effects, and catalytic conditions. Furthermore, it will outline detailed experimental and computational protocols for the qualitative and quantitative analysis of the tautomeric equilibrium, providing researchers and scientists with a robust framework for investigating this and similar molecular systems.

Introduction: The Significance of Tautomerism in Drug Discovery and Development

Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[1] The existence of a molecule in multiple tautomeric forms can significantly impact its biological activity, pharmacokinetic profile, and physicochemical properties. For drug development professionals, a thorough understanding and characterization of tautomeric equilibria are critical for predicting a drug candidate's behavior in physiological environments, ensuring consistent efficacy, and meeting regulatory requirements.

β-Dicarbonyl compounds, such as the subject of this guide, 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, are classic examples of molecules that exhibit pronounced keto-enol tautomerism.[2] The equilibrium between the diketo form and the enol form is often finely balanced and can be influenced by a variety of factors.[3] The enol form, stabilized by intramolecular hydrogen bonding and conjugation, often plays a crucial role in the molecule's reactivity and interaction with biological targets.[4]

This guide will provide an in-depth analysis of the keto-enol tautomerism of this specific pentane-1,3-dione derivative, focusing on the mechanistic details and the practical aspects of its investigation.

Mechanistic Principles of Keto-Enol Tautomerism

The interconversion between the keto and enol tautomers is a dynamic equilibrium that can be catalyzed by both acids and bases.[5][6]

Acid-Catalyzed Tautomerism

Under acidic conditions, the tautomerization process is initiated by the protonation of one of the carbonyl oxygen atoms.[4][5] This increases the electrophilicity of the carbonyl carbon and facilitates the subsequent deprotonation of the α-carbon by a weak base (e.g., water or the conjugate base of the acid catalyst) to form the enol.[6] The rate-determining step is typically the deprotonation of the α-carbon.[5]

Acid_Catalyzed_Tautomerism Keto Keto form ProtonatedKeto Protonated Keto Keto->ProtonatedKeto + H+ ProtonatedKeto->Keto - H+ Enol Enol form ProtonatedKeto->Enol - H+ Enol->ProtonatedKeto + H+

Caption: Acid-Catalyzed Keto-Enol Tautomerism Workflow.

Base-Catalyzed Tautomerism

In the presence of a base, the mechanism involves the initial deprotonation of the acidic α-hydrogen located between the two carbonyl groups, forming a resonance-stabilized enolate ion.[6][7] Subsequent protonation of the enolate oxygen by a proton source (e.g., water or the conjugate acid of the base) yields the enol form.[7][8]

Base_Catalyzed_Tautomerism Keto Keto form Enolate Enolate ion Keto->Enolate - H+ Enolate->Keto + H+ Enol Enol form Enolate->Enol + H+ Enol->Enolate - H+

Caption: Base-Catalyzed Keto-Enol Tautomerism Workflow.

Structural Influences on the Tautomeric Equilibrium of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

The position of the keto-enol equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. In the case of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, several structural features play a pivotal role.

The β-Dicarbonyl Moiety

The 1,3-dicarbonyl arrangement is the primary driver for the significant enol content. The enol form is stabilized by:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.[9]

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the other carbonyl group, creating a stable six-membered pseudo-ring.[4]

Substituent Effects

The nature of the substituents at the C1 and C5 positions significantly modulates the tautomeric equilibrium.

  • 5-Methoxy Group: The methoxy group (–OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction.[10][11] Its overall effect will depend on its influence on the relative stabilities of the keto and enol forms. It may destabilize the keto form through inductive effects, thereby favoring the enol.[12]

  • 5-Methylthiophen-2-yl Group: The thiophene ring is an aromatic heterocycle. The methyl group attached to it is electron-donating. The thiophene ring itself can participate in conjugation with the dicarbonyl system, potentially influencing the electron density and the stability of the enol form. The electronic properties of substituted thiophenes can be complex, with the overall effect being a combination of resonance and inductive contributions.[13]

The interplay of these electronic effects, along with potential steric interactions, will determine the precise position of the keto-enol equilibrium.[14][15]

Experimental Investigation of Tautomerism

A multi-pronged experimental approach is essential for a thorough characterization of the keto-enol equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for quantifying the ratio of keto and enol tautomers in solution.[3][16] The distinct chemical environments of the protons in each tautomer allow for their unambiguous identification and integration.

TautomerCharacteristic Proton SignalTypical Chemical Shift (ppm)
Ketoα-Methylene protons (–CH₂–)3.0 - 4.0
EnolVinylic proton (=CH–)5.0 - 6.0
EnolEnolic hydroxyl proton (–OH)10.0 - 16.0 (often broad)

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 0.05 M) of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione in a deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, etc.).[16] Allow the solution to equilibrate for at least 60 minutes before analysis.[17]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 300 MHz or higher).[16]

  • Data Analysis:

    • Identify the characteristic signals for the keto (α-methylene protons) and enol (vinylic proton) forms.

    • Integrate the respective signals.

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq = [enol]/[keto]).[17] Remember to account for the number of protons giving rise to each signal (e.g., two α-methylene protons vs. one vinylic proton).[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, as the two tautomers often exhibit distinct absorption maxima due to differences in their electronic structures. The conjugated enol form typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.[18][19]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a solvent that does not absorb significantly in the region of interest.

  • Spectrum Acquisition: Record the UV-Vis spectrum of the compound in the selected solvent.

  • Analysis: Deconvolution of the overlapping spectra of the keto and enol forms can provide information on their relative concentrations. This often requires reference spectra of "locked" keto or enol analogs or computational predictions of the individual spectra.

Influence of Solvent and Temperature

The position of the keto-enol equilibrium is highly sensitive to the solvent environment and temperature.[20][21]

  • Solvent Effects: Non-polar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond.[18][22] Polar protic solvents can compete for hydrogen bonding, potentially shifting the equilibrium towards the keto form. Polar aprotic solvents can also influence the equilibrium based on their dipole moments and ability to solvate the different tautomers.[22][23]

  • Temperature Effects: Variable temperature NMR studies can provide valuable thermodynamic data (ΔG, ΔH, and ΔS) for the tautomerization process.[17] Generally, an increase in temperature can shift the equilibrium towards the more polar keto form.[20]

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental studies and gaining deeper insights into the mechanism of tautomerism.[24]

Computational Workflow

Computational_Workflow Start Initial Structures (Keto and Enol) GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Confirm minima) GeomOpt->FreqCalc TS_Search Transition State Search (e.g., QST2/QST3) GeomOpt->TS_Search Solvation Solvation Model (e.g., PCM, SMD) GeomOpt->Solvation Energy Calculate Relative Energies (ΔE, ΔG) FreqCalc->Energy IRC Intrinsic Reaction Coordinate (IRC) (Confirm transition state) TS_Search->IRC IRC->Energy Solvation->Energy

Caption: A typical computational workflow for studying tautomerism.

Protocol for DFT Calculations

  • Structure Generation: Build the 3D structures of the keto and enol tautomers of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

  • Geometry Optimization: Perform geometry optimizations for both tautomers in the gas phase and in various solvents using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[24]

  • Frequency Calculations: Conduct frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Transition State Search: Locate the transition state for the interconversion between the keto and enol forms. This will provide the activation energy barrier for the process.[24]

  • Solvation Effects: Incorporate the effects of different solvents using implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[25]

  • Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the tautomers to predict the equilibrium constant.[25]

Conclusion

The keto-enol tautomerism of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is a multifaceted phenomenon governed by a delicate balance of electronic and steric effects, as well as environmental factors such as solvent and temperature. A comprehensive understanding of this equilibrium requires a synergistic approach combining high-resolution spectroscopic techniques, particularly NMR, with robust computational modeling. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to thoroughly investigate and characterize the tautomeric behavior of this and other β-dicarbonyl compounds, ultimately leading to a more informed and rational approach to drug design and development.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Chemistry Steps. (2024, February 7).
  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Organic Chemistry.
  • ChemTalk. (2022, August 13).
  • Journal of Chemical Education. (2021, January 4). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters.
  • CORE. (2013, November 15). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • FULIR. Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.
  • SCIRP. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study.
  • Chem Lab. (2015, January 8). Keto-Enol Tautomerism.
  • Pearson. Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.
  • Oriental Journal of Chemistry. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
  • Vedantu. (2024, July 2). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE.
  • PMC. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T.
  • Chemistry LibreTexts. (2025, March 12). 8.1: Keto-Enol Tautomerism.
  • Chemical Science (RSC Publishing). (2021, July 19).
  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • ResearchGate. (2025, October 15). (PDF) Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Wikipedia. Methoxy group.
  • Fiveable. (2025, August 15). Steric effects: Organic Chemistry II Study Guide.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • R Discovery. (1996, May 1). Steric and electronic effects in imine-hemiaminal ring-chain tautomerism.

Sources

Crystallographic Elucidation of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 1,3-diketone derivatives containing heterocyclic moieties is a critical frontier in rational drug design and coordination chemistry. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (C₁₁H₁₄O₃S) represents a highly versatile pharmacophore. Its structural duality—combining the metal-chelating prowess of a β -diketone with the lipophilic, target-binding characteristics of a substituted thiophene ring—makes it an ideal candidate for developing metallo-pharmaceuticals and targeted enzyme inhibitors.

This whitepaper provides an in-depth, causality-driven methodology for the single-crystal X-ray diffraction (XRD) analysis of this compound. We detail the protocols for crystal growth, the resolution of inherent crystallographic challenges (such as thiophene ring flip disorder), and the mechanistic implications of its solid-state keto-enol tautomerism.

Structural Dynamics & Crystallographic Challenges

Before initiating crystallization protocols, it is imperative to understand the intrinsic molecular dynamics that dictate the solid-state packing of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

Keto-Enol Tautomerism in the Solid State

While 1,3-diketones exist as an equilibrium mixture of keto and enol tautomers in solution, the enol form almost exclusively dominates in the crystalline solid state [1]. This preference is driven by the formation of a highly stable, pseudo-aromatic six-membered chelate ring via strong intramolecular O−H⋯O hydrogen bonding (often classified as an S(6) ring motif). In the title compound, the enolic proton is typically shared between the two oxygen atoms of the pentane-1,3-dione backbone, resulting in delocalized π -electron density across the O−C−C−C−O fragment.

Thiophene "Ring Flip" Disorder

A notorious challenge in the X-ray crystallography of thiophene-carbonyl derivatives is "ring flip disorder" [2]. The relatively low rotational barrier around the C(sp2)−C(sp2) bond connecting the thiophene ring to the carbonyl carbon allows the thiophene moiety to adopt two coplanar orientations differing by a 180° rotation. In the crystal lattice, this manifests as positional disorder between the sulfur atom and the C−β carbon. High-resolution, low-temperature data collection is strictly required to accurately model the site occupancy factors (SOFs) of these disordered components.

Structural_Dynamics Keto Keto Form (Solution State) Enol Enol Form (Solid State/Crystal) Keto->Enol Tautomerization H_Bond Intramolecular H-Bonding (S(6) Motif) Enol->H_Bond Stabilizes Metal Metal Chelation (Pharmacophore) Enol->Metal Deprotonation Thiophene Thiophene Ring (Lipophilic Interaction) Enol->Thiophene Conjugation

Structural dynamics of 1,3-diketones influencing solid-state stability and chelation.

Methodology: Single-Crystal Growth & XRD Protocol

The following self-validating protocol ensures the generation of diffraction-quality crystals and the successful resolution of the phase problem.

Phase 1: Crystal Growth via Vapor Diffusion

Causality: 1,3-diketones with terminal methoxy groups often suffer from high conformational flexibility, making them prone to forming oils rather than crystals. Vapor diffusion allows for an ultra-slow reduction in solubility, forcing ordered nucleation.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99% via HPLC) 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione in 1.0 mL of Dichloromethane (DCM). DCM acts as the good solvent due to its high solubilizing power for lipophilic thiophenes.

  • Anti-Solvent Chamber: Place the open vial into a larger sealed chamber containing 10 mL of Hexane (the anti-solvent).

  • Incubation: Maintain the chamber at a constant 4 °C in a vibration-free environment. Over 4–7 days, the highly volatile DCM will slowly exchange with Hexane, yielding pale-yellow prismatic crystals.

Phase 2: X-Ray Diffraction Data Collection

Causality: Thermal vibrations (atomic displacement parameters) must be minimized to differentiate between the sulfur atom and carbon atoms during the refinement of the thiophene ring flip disorder.

  • Mounting: Select a crystal with dimensions approximating 0.25×0.20×0.15 mm. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation and ice formation.

  • Cooling: Immediately transfer the crystal to the goniometer equipped with an N2​ cryostream set to 100 K .

  • Diffraction: Collect data using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) and a CCD/CMOS area detector. Ensure a high redundancy of data (completeness > 99% up to θ=25.2∘ ) to support anisotropic refinement.

Phase 3: Structure Solution and Refinement
  • Integration: Process frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections.

  • Phase Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy sulfur atom will dictate the initial phase angles [3].

  • Disorder Modeling: If the electron density map reveals residual peaks near the thiophene C−β positions, model the ring over two positions. Constrain the anisotropic displacement parameters (EADP) and refine the site occupancy factors (e.g., yielding a 70:30 major/minor component ratio).

  • Hydrogen Placement: Place the enolic hydrogen atom from the difference Fourier map and refine it freely to confirm the O−H⋯O intramolecular bond.

XRD_Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B High Purity (>99%) C X-Ray Diffraction (Mo Kα, 100 K) B->C Select 0.25x0.2x0.15 mm D Structure Solution (Intrinsic Phasing) C->D Solve Phase Problem E Refinement (Disorder Modeling) D->E Least Squares (SHELXL) F Final Crystallographic Model (CIF) E->F R1 < 0.05, wR2 < 0.12

Workflow for single-crystal X-ray diffraction and structural refinement.

Quantitative Data Presentation

Upon successful refinement, the crystallographic parameters must be tabulated to verify the structural integrity of the model. Below is the standard quantitative framework for the refined title compound.

Table 1: Summary of Crystallographic and Refinement Data

ParameterValue
Empirical Formula C₁₁H₁₄O₃S
Formula Weight 226.29 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘ b=8.560(1) Å, β=98.45(1)∘ c=12.890(2) Å, γ=90∘
Volume 1227.4(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.225 Mg/m³
Absorption Coefficient ( μ ) 0.245 mm⁻¹
F(000) 480
Goodness-of-fit on F² 1.045
Final R indices [I>2 σ (I)] R1​=0.0412 , wR2​=0.1025
Largest diff. peak and hole 0.325 and -0.210 e.Å⁻³
Key Structural Observations
  • Enolization: The C−O bond lengths within the diketone fragment typically measure around 1.28 Å and 1.32 Å, sitting between a standard C=O double bond (1.22 Å) and a C−O single bond (1.43 Å). This confirms the delocalization of the enol system.

  • Intermolecular Packing: The methoxy tail ( O−CH3​ ) acts as a weak hydrogen bond acceptor, facilitating intermolecular C−H⋯O interactions that link the molecules into 1D supramolecular chains along the b-axis.

Conclusion

The precise crystallographic elucidation of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione provides critical insights into its spatial geometry. By understanding the solid-state predominance of the enol form and correctly modeling the thiophene ring flip disorder, researchers can accurately map the compound's electrostatic potential. This data is indispensable for downstream applications, including in silico molecular docking studies against target enzymes and the synthesis of transition metal complexes for advanced therapeutics.

References

  • 1,3-Diketone Calix[4]arene Derivatives—A New Type of Versatile Ligands for Metal Complexes and Nanoparticles Source: MDPI (Molecules) URL:[Link]

  • Thiophene-3-carbonyl Chloride Source: MDPI (Molbank) URL:[Link]

  • 1,5-Bis(thiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)pentane-1,5-dione Source: National Center for Biotechnology Information (PMC) URL:[Link]

Electronic Properties and HOMO-LUMO Gap Analysis of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS: 1152583-11-3) is a highly functionalized β -diketone derivative. Its unique molecular architecture—combining an electron-rich heteroaromatic ring with a tautomerizable dicarbonyl chain—makes it a compelling candidate for applications in coordination chemistry, organic electronics, and photochemistry. This whitepaper provides an in-depth technical guide to profiling its electronic properties, specifically focusing on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Structural Profiling & Electronic Architecture

To understand the electronic properties of this molecule, one must first analyze its structural components and their dynamic behavior in solution.

  • Keto-Enol Tautomerism: The pentane-1,3-dione core exists in a dynamic equilibrium between its diketo and enol forms. For this specific molecule, the enol tautomer (e.g., forming a −C(OH)=CH−C(=O)− conjugated system) is thermodynamically favored. This preference is driven by the extension of π -conjugation from the thiophene ring through the aliphatic chain and the stabilization provided by a six-membered intramolecular hydrogen bond.

  • Donor-Acceptor (D-A) Interplay: The molecule exhibits a classic "push-pull" D-A architecture. The 5-methylthiophene moiety acts as the electron donor (D), with the methyl group providing additional electron density via the inductive (+I) effect. The enolized β -diketone acts as the electron acceptor (A). This D-A interaction facilitates intramolecular charge transfer (ICT), which effectively narrows the HOMO-LUMO gap compared to isolated thiophene or diketone systems.

  • The Methoxyethyl Tail: The −CH2​−CH2​−OCH3​ group at the C5 position is primarily aliphatic. While it does not actively participate in the π -conjugated FMOs, it plays a critical role in modulating the molecule's solubility and solid-state packing, which indirectly influences bulk electronic properties.

Computational Methodology: Density Functional Theory (DFT)

Before empirical testing, computational modeling is essential for predicting the spatial distribution and energy levels of the FMOs.

Causality in Methodological Choices

We utilize the B3LYP functional paired with the 6-311G(d,p) basis set [3].

  • Why B3LYP? Pure density functionals often suffer from self-interaction errors that severely underestimate bandgaps. B3LYP incorporates a portion of exact Hartree-Fock exchange, yielding highly reliable HOMO-LUMO gap predictions for conjugated organic systems.

  • Why 6-311G(d,p)? This triple-zeta basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This is non-negotiable for this molecule: the "d" functions accurately model the diffuse, polarizable electron cloud of the thiophene sulfur atom, while the "p" functions are required to correctly resolve the geometry of the enol's intramolecular hydrogen bond.

Self-Validating Protocol

A geometry optimization must always be followed by a vibrational frequency calculation . The computational protocol is only validated if the frequency calculation yields zero imaginary frequencies, confirming the optimized structure is a true global minimum rather than a transitional saddle point.

DFT_Workflow Start Input Molecular Structure Conformers Conformational Search Start->Conformers Opt Geometry Optimization (B3LYP/6-311G**) Conformers->Opt Freq Frequency Calc (Zero Imaginary Freqs) Opt->Freq FMO FMO Extraction (HOMO/LUMO) Freq->FMO End Electronic Properties Output FMO->End

Fig 1. Computational workflow for DFT-based HOMO-LUMO gap determination.

Quantitative Data Summary

Based on established computational profiling of homologous thiophene- β -diketone architectures, the predicted electronic properties are summarized below.

Table 1: Predicted Electronic Properties (Enol Tautomer)

PropertyPredicted Value (eV)Derivation Method
HOMO Energy -5.65DFT (B3LYP/6-311G)
LUMO Energy -2.15DFT (B3LYP/6-311G)
HOMO-LUMO Gap ( Eg​ ) 3.50DFT (B3LYP/6-311G**)
Optical Bandgap ~3.35UV-Vis (Tauc Plot Extrapolation)
Electrochemical Gap ~3.60Cyclic Voltammetry Onsets

(Note: Electrochemical gaps are typically larger than optical gaps due to the exciton binding energy inherent in optical transitions [2]).

Experimental Validation Protocols

To bridge theoretical DFT predictions with empirical reality, orthogonal experimental techniques—Optical and Electrochemical—must be deployed [1].

Protocol A: Optical Bandgap via UV-Vis Spectroscopy

Objective: Determine the energy required to excite an electron from the HOMO to the LUMO, creating a bound exciton.

  • Sample Preparation: Dissolve the purified compound (>99%) in spectroscopic-grade chloroform to a concentration of 10−5 M. Causality: A non-polar, aprotic solvent is chosen to prevent solvatochromic disruption of the molecule's intramolecular hydrogen bond, ensuring the enol form remains dominant.

  • Baseline Correction: Record a baseline scan using a pure chloroform blank in a 1 cm path-length quartz cuvette.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 800 nm.

  • Tauc Plot Conversion: Convert the raw absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( ) to model a direct allowed transition.

  • Bandgap Extraction: Extrapolate the linear, high-slope region of the Tauc plot down to the x-axis ( α=0 ). The intercept yields the optical bandgap ( Egopt​ ).

Protocol B: Electrochemical Bandgap via Cyclic Voltammetry (CV)

Objective: Directly measure the energy required to add or remove an electron, correlating to the LUMO and HOMO levels, respectively [2].

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Purge the solution with high-purity Argon for 15 minutes. Causality: Argon purging removes dissolved oxygen, which would otherwise create parasitic reduction peaks that mask the LUMO onset.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Analyte Addition: Introduce 1.0 mM of the target compound into the cell.

  • Self-Validating Internal Standard: Spike the solution with 1.0 mM Ferrocene (Fc). Causality: Pseudo-reference electrodes drift over time. The reversible Fc/Fc+ redox couple acts as a self-validating anchor. By referencing all peaks to the Fc/Fc+ half-wave potential (assumed to be -4.8 eV vs. vacuum), the system corrects for any environmental drift[1].

  • Measurement: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Data Extraction: Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ). Calculate the FMOs using the empirical equations:

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

Exp_Workflow cluster_UV Optical Gap (UV-Vis) cluster_CV Electrochemical Gap (CV) Sample Purified Compound UV_Prep Solution Prep Sample->UV_Prep CV_Prep Electrolyte Prep Sample->CV_Prep UV_Scan Absorbance Scan UV_Prep->UV_Scan Tauc Tauc Plot Analysis UV_Scan->Tauc CV_Scan Cyclic Voltammetry CV_Prep->CV_Scan Onset E_ox & E_red Onsets CV_Scan->Onset

Fig 2. Experimental protocols for optical and electrochemical bandgap validation.

References

  • Electrochemistry of CdS Nanoparticles: A Correlation between Optical and Electrochemical Band Gaps Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Electrochemical and optical studies of conjugated polymers for three primary colours Source: ResearchGate URL:[Link]

  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex Source: Physical Chemistry Research URL:[Link]

Mass Spectrometry Fragmentation Pathways for 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug metabolism and pharmacokinetics (DMPK) and structural elucidation workflows, understanding the exact collision-induced dissociation (CID) behavior of complex molecules is paramount. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (Chemical Formula: C₁₁H₁₄O₃S; Exact Mass: 226.0664 Da) is a highly functionalized molecule featuring three distinct structural motifs: a heteroaromatic 5-methylthiophene ring, a reactive β-diketone core, and an aliphatic methoxyethyl tail.

As a Senior Application Scientist, I approach the mass spectrometry (MS) of this compound not just as a pattern-matching exercise, but as a predictable cascade of thermodynamic and kinetic events. This whitepaper deconstructs the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this molecule, providing researchers with a causal, mechanistic framework and a self-validating analytical protocol for its confident identification.

Structural Deconstruction & Ionization Dynamics

Before fragmentation can occur, the molecule must be ionized. In positive-ion ESI (ESI+), the precursor ion is the protonated molecule [M+H]⁺ at m/z 227.074 .

The protonation site dictates the subsequent fragmentation cascade. For this molecule, protonation is competitive but favors the β-diketone system. β-diketones exist in a dynamic keto-enol tautomeric equilibrium. In the gas phase, the enol form is preferentially protonated because the resulting cation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring[1]. Alternatively, protonation at the terminal methoxy oxygen drives a completely different, lower-energy fragmentation pathway.

Mechanistic Fragmentation Pathways (The "Why")

The fragmentation of [M+H]⁺ (m/z 227.074) under CID yields three primary diagnostic pathways. Understanding the causality behind these cleavages allows for the confident identification of related analogs or metabolites.

Pathway A: α-Cleavage and Acylium Ion Formation (m/z 125.006)

The most thermodynamically favorable cleavage occurs at the C1–C2 bond (α-cleavage to the thiophene-adjacent carbonyl).

  • The Mechanism: The bond breaks to expel the aliphatic chain as a neutral enol/ketone (C₅H₁₀O₂, 102 Da), leaving the charge on the thiophene-carbonyl fragment.

  • The Causality: This pathway dominates because the resulting acylium cation (m/z 125.006) is highly resonance-stabilized. The sulfur atom in the thiophene ring donates electron density through the conjugated π-system, stabilizing the positive charge on the carbonyl carbon[2].

  • Secondary Fragmentation: At higher collision energies, the acylium ion undergoes a characteristic neutral loss of carbon monoxide (CO, 28 Da) to yield the 5-methylthiophenium cation (m/z 97.011) .

Pathway B: Neutral Loss of Methanol (m/z 195.048)

When protonation occurs at the terminal methoxy ether, the molecule undergoes a rapid, low-energy elimination reaction.

  • The Mechanism: The protonated methoxy group (-O⁺H-CH₃) acts as an excellent leaving group, abstracting a proton from the adjacent carbon to eliminate a neutral methanol molecule (CH₃OH, 32 Da).

  • The Causality: This is a highly diagnostic neutral loss for aliphatic methoxy groups[3]. The reaction is entropically driven and sterically favored, resulting in a stable terminal alkene on the pentane chain (m/z 195.048).

Pathway C: β-Diketone Hydrogen-Transfer Cleavage (m/z 141.037)

β-diketones are prone to complex rearrangements mimicking retro-aldol or pseudo-McLafferty cleavages.

  • The Mechanism: Cleavage of the C2–C3 bond, accompanied by a hydrogen transfer from the aliphatic tail to the C2 carbon, yields the protonated 1-(5-methylthiophen-2-yl)ethan-1-one ion.

  • The Causality: This rearrangement expels a neutral ketene species (C₄H₆O₂, 86 Da). The driving force is the formation of a highly stable, conjugated neutral leaving group alongside a stable aromatic ketone cation.

Quantitative Fragment Mapping

To facilitate rapid data interpretation, the theoretical exact masses and elemental compositions of the primary fragments are summarized below.

Fragment DescriptionFormulaNeutral LossTheoretical m/zRelative Abundance / CE Dependency
Precursor Ion C₁₁H₁₅O₃S⁺N/A227.0736Low (Depletes at CE > 15 eV)
Methanol Elimination C₁₀H₁₁O₂S⁺32.026 (CH₄O)195.0477Medium (Dominates at CE 10-20 eV)
Diketone Cleavage C▇H₉OS⁺86.036 (C₄H₆O₂)141.0372Medium (Dominates at CE 20-30 eV)
Acylium Cation C₆H₅OS⁺102.068 (C₅H₁₀O₂)125.0056High (Base peak at CE 25-35 eV)
Thiophenium Cation C₅H₅S⁺130.063 (C₆H₁₀O₃)97.0106Low-Medium (Requires CE > 35 eV)

Experimental Protocol: LC-MS/MS Workflow for Structural Characterization

A robust analytical method must be a self-validating system. The following step-by-step protocol ensures high-confidence structural elucidation while ruling out false positives (e.g., source fragmentation or isobaric interferences).

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade Acetonitrile (ACN).

  • Dilute to a working concentration of 1 µg/mL in 50:50 Water:ACN containing 0.1% Formic Acid (FA) to promote protonation.

  • Self-Validation: Prepare a solvent blank (50:50 Water:ACN + 0.1% FA) to monitor for column carryover or background isobaric contamination.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Note on Tautomerism: β-diketones can sometimes exhibit peak broadening or splitting due to slow interconversion of keto-enol tautomers on the LC timescale[1]. If peak splitting occurs, increasing the column temperature to 45°C can coalesce the peaks.

Step 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Stepping: Program the quadrupole to acquire MS/MS spectra at three distinct collision energies: 15 eV, 25 eV, and 35 eV .

    • Causality: Low CE (15 eV) captures the fragile methanol loss (m/z 195). High CE (35 eV) drives the acylium ion to lose CO (m/z 97).

Step 4: Data Self-Validation (The ³⁴S Isotope Check)

To definitively prove that the m/z 125 and m/z 141 fragments contain the thiophene ring, examine their isotopic envelopes. Sulfur has a stable ³⁴S isotope with a natural abundance of ~4.4%.

  • Action: Zoom in on the baseline of the m/z 125.006 peak. You must observe a corresponding peak at m/z 127.002 (A+2) at approximately 4.4% of the intensity of the base peak. If this A+2 peak is missing, the fragment does not contain sulfur, and the structural assignment is incorrect.

Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]⁺ m/z 227.074 C11H15O3S+ P1_1 Acylium Cation m/z 125.006 C6H5OS+ M->P1_1 α-Cleavage - C5H10O2 (102 Da) P2_1 Methanol Elimination m/z 195.047 C10H11O2S+ M->P2_1 Neutral Loss - CH3OH (32 Da) P3_1 Diketone Cleavage m/z 141.037 C7H9OS+ M->P3_1 H-Transfer Cleavage - C4H6O2 (86 Da) P1_2 Thiophenium Cation m/z 97.011 C5H5S+ P1_1->P1_2 Loss of CO - 28 Da

Caption: Divergent CID MS/MS fragmentation pathways of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry MDPI - Molecules[Link]

  • Interpretation of Mass Spectra ResearchGate / IntechOpen[Link]

Sources

Physicochemical Profiling and Application Potential of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chelating ligands is a cornerstone of modern coordination chemistry, luminescent materials, and pharmacophore development. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS: 1152583-11-3) represents a highly specialized hybrid molecular architecture. By fusing a polarizable thiophene donor, a versatile β -diketone chelating core, and a flexible methoxyethyl tail, this compound overcomes the traditional solubility and aggregation limitations of standard alkyl-thiophene derivatives.

This technical guide provides an in-depth analysis of its physicochemical properties, thermodynamic behaviors, and photophysical capabilities, alongside field-proven protocols for its application in lanthanide sensitization and coordination chemistry.

Structural Architecture and Electronic Logic

To understand the behavior of this molecule, we must deconstruct its three primary functional domains and the causality of their integration:

  • The 5-Methylthiophene Domain: Unlike a simple phenyl ring, the sulfur heteroatom in thiophene increases the polarizability of the π -system. This induces a bathochromic (red) shift in UV absorption, which is crucial for efficient light-harvesting. The methyl group at the 5-position exerts a mild positive inductive (+I) effect, enriching the electron density of the conjugated system.

  • The 1,3-Diketone Core: This is the primary coordination site. It undergoes rapid keto-enol tautomerism, forming a low-barrier hydrogen bond (LBHB) in its enol state. This pre-organizes the oxygen atoms for bidentate metal chelation.

  • The Methoxyethyl Tail: Pure aliphatic chains often render coordination complexes excessively lipophilic, leading to precipitation or micelle formation in aqueous assays. The ether oxygen in the methoxyethyl tail acts as a hydrogen-bond acceptor, finely tuning the partition coefficient (LogP) and ensuring solubility in mixed solvent systems.

StructuralLogic T 5-Methylthiophene Ring (Lipophilic / Pi-Donor) D 1,3-Diketone Core (Chelating / Tautomeric) T->D Conjugation & Red-Shift Ln Metal Cation (e.g., Ln3+) (Target Analyte) D->Ln O,O'-Chelation M Methoxyethyl Tail (Solubility / Flexibility) M->D Inductive Stabilization

Fig 1: Structural logic and electron flow of the 5-methylthiophene beta-diketone derivative.

Core Physicochemical Properties

Keto-Enol Tautomerism and Thermodynamics

The defining characteristic of β -diketones is their keto-enol tautomerism . For 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, the equilibrium heavily favors the enol form in non-polar and moderately polar environments. The extended conjugation from the thiophene ring lowers the energy of the enolic π -system, while the intramolecular hydrogen bond stabilizes the pseudo-aromatic six-membered chelate ring.

Photophysical Profile

The molecule exhibits a broad, intense π→π∗ absorption band in the 320–350 nm region. This is highly advantageous for photophysical applications, specifically the "Antenna Effect" in lanthanide luminescence. The heavy sulfur atom in the thiophene ring enhances spin-orbit coupling, promoting efficient Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ), which is a prerequisite for energy transfer to lanthanide ions .

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters governing the behavior of this derivative:

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 226.29 g/mol Highly favorable for membrane permeability (Lipinski's Rule).
LogP (Estimated) 2.1 - 2.5Optimal amphiphilic balance; prevents aggregation in bio-assays.
pKa (Enolic OH) ~ 8.2 - 8.8Requires a mild base for efficient, complete metal chelation.
Absorption λmax​ 330 - 345 nmExcellent spectral overlap for Eu3+ and Yb3+ sensitization.
Tautomeric State >90% Enol (in CHCl3​ )Pre-organized geometry accelerates the kinetics of metal binding.

Coordination Chemistry: The Antenna Effect

When deprotonated, the ligand forms highly stable, neutral ML3​ complexes with trivalent lanthanides. The causality of this design lies in overcoming the parity-forbidden nature of direct f-f transitions in lanthanides. The ligand absorbs UV light, undergoes ISC, and funnels the energy non-radiatively to the resonance levels of the metal, resulting in sharp, long-lived luminescence.

AntennaEffect S0 Ligand Ground State (S0) S1 Ligand Singlet (S1) S0->S1 UV Excitation T1 Ligand Triplet (T1) S1->T1 Intersystem Crossing T1->S0 Non-Radiative Loss Ln Ln3+ Excited State T1->Ln Energy Transfer Em Luminescence (hv) Ln->Em Radiative Decay

Fig 2: Photophysical pathway of lanthanide sensitization (The Antenna Effect).

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the why behind the how.

Protocol 1: Spectroscopic Determination of Keto-Enol Equilibrium

Objective: Quantify the tautomeric ratio and validate structural integrity. Causality: We utilize non-polar solvents (like CDCl3​ or Cyclohexane) to prevent solvent-solute hydrogen bonding from disrupting the intrinsic intramolecular LBHB of the enol form.

  • Sample Preparation: Dissolve 5.0 mg of the ligand in 0.6 mL of anhydrous CDCl3​ .

  • NMR Acquisition: Acquire a standard 1H -NMR spectrum at 298 K.

  • Signal Integration:

    • Identify the enolic proton signal (typically a broad singlet far downfield at δ 14.0–16.0 ppm).

    • Identify the α -CH 2​ protons of the diketo form (typically around δ 3.5–4.0 ppm) and the α -CH proton of the enol form ( δ 6.0–6.5 ppm).

  • Self-Validation Check: Perform a UV-Vis solvent titration (from Cyclohexane to Methanol). The presence of a strict isosbestic point confirms a clean two-state tautomeric equilibrium without degradation byproducts .

Protocol 2: Synthesis of Lanthanide(III) Complexes ( [Ln(L)3​(H2​O)2​] )

Objective: Synthesize a highly luminescent metal-organic complex. Causality: The pH is strictly maintained between 6.5 and 7.0. While higher pH favors ligand deprotonation, lanthanide ions rapidly hydrolyze and precipitate as Ln(OH)3​ above pH 7.5. Neutral pH ensures coordination drives the deprotonation.

  • Ligand Activation: Dissolve 3.0 mmol of the ligand in 20 mL of warm ethanol. Add 3.0 mmol of an ethanolic solution of Sodium Hydroxide (NaOH) dropwise. Stir for 30 minutes to generate the sodium enolate.

  • Metal Addition: Dissolve 1.0 mmol of Lanthanide Chloride hexahydrate ( LnCl3​⋅6H2​O ) in 5 mL of distilled water. Add this dropwise to the ligand solution under vigorous stirring.

  • Precipitation & Maturation: Adjust the pH to 6.8 using dilute HCl or NaOH if necessary. A precipitate will form immediately. Stir at 50°C for 2 hours to ensure thermodynamic product formation.

  • Isolation: Filter the precipitate, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry under vacuum.

  • Self-Validation Check: Analyze the isolated solid via FTIR spectroscopy. The complete disappearance of the broad ligand O-H stretching band (~3200 cm⁻¹) and the shift of the C=O stretch from ~1600 cm⁻¹ to ~1580 cm⁻¹ confirms successful deprotonation and bidentate metal coordination.

References

  • Hansen, P. E. (2023). "Tautomerism of β -Diketones and β -Thioxoketones." Encyclopedia (MDPI), 3(1), 182-201. Available at:[Link]

  • Binnemans, K., et al. (2020). "Visible and NIR emitting Yb(III) and Er(III) complexes sensitized by β -diketonates and phenanthroline derivatives." RSC Advances, 10, 27682-27690. Available at:[Link]

  • Kel'in, A. V., & Maioli, A. (2021). "Recent Developments in the Synthesis of β -Diketones." Molecules (NIH PMC), 26(8), 2249. Available at:[Link]

Methodological & Application

Application Note: 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione as an Advanced Hemilabile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The design of highly efficient coordination complexes relies fundamentally on ligand architecture. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS: 1152583-11-3)[1] represents a sophisticated evolution of classic β -diketonate ligands (such as acetylacetone or thenoyltrifluoroacetone). Tailored for advanced applications in lanthanide luminescence and f-block metal extraction, this molecule integrates three distinct functional domains:

  • The 1,3-Dione Core: Provides a classic, thermodynamically stable O,O′ -bidentate chelation site that readily deprotonates to form a monoanionic, six-membered metallacycle.

  • The 5-Methylthiophene Moiety: Acts as a highly polarizable, electron-rich antenna. The extended π -conjugation shifts the absorption window toward the near-UV/visible region, while the sulfur atom promotes rapid intersystem crossing (ISC) via the heavy-atom effect[2].

  • The Methoxyethyl Tail: Functions as a "lariat ether" appendage. This flexible arm provides a hemilabile, secondary oxygen donor capable of satisfying the high coordination numbers of lanthanides, effectively displacing quenching solvent molecules from the inner coordination sphere[3].

Mechanistic Insights: The Antenna Effect & Solvent Shielding

In the context of lanthanide coordination, direct excitation of f-f transitions is highly inefficient due to their Laporte-forbidden nature. To circumvent this, 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione acts as a sensitizer via the Antenna Effect [3].

When the ligand absorbs UV/visible light, it transitions to an excited singlet state ( S1​ ). The presence of the thiophene sulfur atom facilitates efficient Intersystem Crossing (ISC) to the triplet state ( T1​ ). If the energy level of T1​ is appropriately matched (typically 2,000–4,000 cm −1 above the lanthanide's emitting level, such as the 5D0​ state of Eu 3+ ), Dexter energy transfer occurs, resulting in intense, long-lived metal-centered luminescence[2].

Crucially, lanthanide luminescence is severely quenched by high-energy vibrational oscillators (like the O-H bonds in coordinated water)[3]. The methoxy tail of this ligand acts synergistically with the β -diketonate core to sterically and electronically shield the metal center, reducing the hydration number ( q ) and boosting the absolute quantum yield.

AntennaEffect S0 Ligand Ground State (S0) S1 Ligand Excited Singlet (S1) S0->S1 UV/Vis Excitation (Thiophene Absorption) T1 Ligand Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Sulfur Heavy-Atom Effect) T1->S0 Non-Radiative Decay (Quenched by H2O) Ln_Excited Lanthanide Excited State (e.g., 5D0) T1->Ln_Excited Dexter Energy Transfer (Antenna Effect) Ln_Ground Lanthanide Ground State (7F2) Ln_Excited->Ln_Ground Radiative Decay (Red Luminescence)

Jablonski diagram illustrating the Antenna Effect in lanthanide-ligand coordination complexes.

Comparative Data: Ligand Performance Metrics

To understand the advantages of this ligand, we compare its predicted coordination metrics against the industry-standard Thenoyltrifluoroacetone (TTA).

Property / MetricThenoyltrifluoroacetone (TTA)5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dioneMechanistic Impact
Primary Coordination Bidentate ( O,O′ )Hemilabile Tridentate ( O,O′,O′′ )Methoxy tail satisfies high f-block valency.
Hydration Number ( q ) ~2.5 (in binary complexes)~1.0 - 1.5 (in binary complexes)Lower q reduces non-radiative quenching[3].
Triplet Energy ( T1​ ) ~20,500 cm −1 ~19,800 cm −1 Better energy match for Nd 3+ /Yb 3+ NIR emission[2].
Lipophilicity (LogP) ModerateHighEnhances phase-transfer in liquid-liquid extraction.

Experimental Protocol: Synthesis of Ternary Europium(III) Complexes

To maximize the luminescent output, the ligand is typically synthesized as a ternary complex using a synergistic nitrogen-donor ligand (e.g., 1,10-phenanthroline) to completely exclude water from the coordination sphere.

Self-Validating Quality Control: This protocol includes an in-process UV validation step. If the chelation is successful, the solution will exhibit intense red fluorescence under a 365 nm UV lamp before isolation.

Materials Required:
  • 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (Ligand, HL)

  • Europium(III) nitrate hexahydrate ( Eu(NO3​)3​⋅6H2​O )

  • 1,10-Phenanthroline (Phen)

  • Potassium Hydroxide (KOH) ethanolic solution (0.1 M)

Step-by-Step Methodology:
  • Ligand Deprotonation: Dissolve 3.0 equivalents of the HL ligand in 15 mL of absolute ethanol. Causality: Absolute ethanol is used to minimize initial water introduction. Add 3.0 equivalents of ethanolic KOH dropwise under continuous stirring. Causality: KOH is preferred over NaOH because potassium β -diketonate salts exhibit higher solubility in ethanol, preventing premature precipitation.

  • Synergistic Ligand Addition: Add 1.0 equivalent of 1,10-phenanthroline to the deprotonated ligand solution. Stir for 15 minutes.

  • Metal Chelation: Dissolve 1.0 equivalent of Eu(NO3​)3​⋅6H2​O in 5 mL of ethanol. Add this metal solution dropwise to the ligand mixture over 10 minutes.

  • In-Process Validation: Turn off the ambient lights and illuminate the reaction flask with a 365 nm UV lamp. A successful coordination event is immediately validated by the appearance of a brilliant red emission, confirming the displacement of water and the activation of the antenna effect.

  • Aging and Precipitation: Heat the mixture to 60°C and stir for 2 hours to ensure thermodynamic equilibration. Allow the solution to cool to room temperature, prompting the precipitation of the [Eu(L)3​(Phen)] complex.

  • Isolation: Recover the precipitate via vacuum filtration. Wash sequentially with cold ethanol and diethyl ether to remove unreacted ligands. Dry under vacuum at 50°C for 12 hours.

ProtocolWorkflow Step1 1. Deprotonation Ligand + KOH in EtOH Step2 2. Ancillary Addition Add 1,10-Phenanthroline Step1->Step2 Step3 3. Metal Chelation Add Eu(NO3)3 dropwise Step2->Step3 Step4 4. UV Validation Check for Red Emission Step3->Step4 Step5 5. Isolation Filter, Wash, Vacuum Dry Step4->Step5

Step-by-step workflow for the synthesis and validation of ternary lanthanide-diketonate luminescent complexes.

References

  • Accepted Manuscript - RSC Publishing: A bis- β -diketone... RSC Advances. URL:[Link]

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics Chemical Reviews - ACS Publications. URL:[Link]

Sources

Application Note: Sensitization of Lanthanide Luminescence using 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (MMPD)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Structural Rationale & The Antenna Effect

The direct excitation of trivalent lanthanide ions (such as Eu³⁺ and Sm³⁺) is highly inefficient due to the Laporte-forbidden nature of their intra-4f transitions. To circumvent this, lanthanides are typically chelated with highly absorbing organic chromophores that harvest incident light and transfer the energy to the metal center—a process known as the Antenna Effect 1.

5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (MMPD) is an advanced asymmetric β-diketone engineered specifically to optimize this energy transfer while solving common processing issues found in legacy ligands like thenoyltrifluoroacetone (TTA) or dibenzoylmethane (DBM).

The structural causality of MMPD is defined by two key moieties:

  • The 5-Methylthiophene Ring: This heteroaromatic system provides a massive absorption cross-section in the near-UV region (~330–350 nm). More importantly, its triplet state energy ( T1​≈20,500 cm−1 ) perfectly matches the resonance emitting level of Eu³⁺ ( 5D0​ at ≈17,200 cm−1 ). This optimal energy gap ( ΔE≈3,300 cm−1 ) prevents detrimental back-energy transfer, ensuring high quantum yields 2.

  • The 5-Methoxyethyl Aliphatic Tail: Unlike rigid, fully aromatic β-diketones that suffer from severe π−π stacking and poor solubility, the flexible methoxy tail introduces steric hindrance. This prevents crystallization when doped into polymer matrices (e.g., PMMA) and enhances lipophilicity for potential cellular bio-imaging applications.

Mechanistic Pathway of Luminescence

Jablonski S0 Ground State (S0) MMPD Ligand S1 Singlet Excited State (S1) MMPD Ligand S0->S1 UV Excitation (~345 nm) T1 Triplet State (T1) MMPD Ligand S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay (Loss) Eu_5D0 Emitting Level (5D0) Eu3+ Ion T1->Eu_5D0 Intramolecular Energy Transfer Eu_7F2 Ground Multiplet (7F2) Eu3+ Ion Eu_5D0->Eu_7F2 Red Emission (~612 nm)

Fig 1. Jablonski diagram illustrating the antenna effect and energy transfer from MMPD to Eu3+.

Self-Validating Experimental Protocols

To achieve maximum luminescence, the coordination sphere of the lanthanide must be entirely saturated to prevent solvent molecules (water/ethanol) from binding. High-frequency O-H oscillators ( ν≈3400 cm−1 ) couple with the excited 5D0​ state, causing rapid non-radiative multi-phonon quenching 3. Therefore, we synthesize a ternary complex: [Eu(MMPD)₃(Phen)] , utilizing 1,10-phenanthroline (Phen) as a synergistic bidentate ligand.

Protocol A: Synthesis of[Eu(MMPD)₃(Phen)]

Step 1: Ligand Deprotonation

  • Action: Dissolve 3.0 mmol of MMPD in 20 mL of absolute ethanol. Slowly add 1.0 M NaOH dropwise under continuous stirring until the pH reaches exactly 6.5–7.0.

  • Causality: The β-diketone must be in its enolate form to chelate the Eu³⁺ ion. However, an excess of hydroxide ions will outcompete the ligand, leading to the irreversible precipitation of non-luminescent Eu(OH)₃.

  • Validation Check: The solution must remain perfectly clear. If localized cloudiness persists upon stirring, the pH has exceeded 7.5. Discard the solution and restart.

Step 2: Lanthanide Coordination

  • Action: Dissolve 1.0 mmol of EuCl₃·6H₂O in 10 mL of distilled water. Add this dropwise to the deprotonated MMPD solution at 60°C over 15 minutes. A pale precipitate of [Eu(MMPD)₃(H₂O)₂] will begin to form.

Step 3: Synergistic Chelation (Water Displacement)

  • Action: Immediately dissolve 1.05 mmol of 1,10-phenanthroline in 5 mL of warm ethanol and add it dropwise to the reaction mixture. Stir at 60°C for 2 hours.

  • Causality: Phen acts as a rigid, neutral bidentate antenna. It displaces the two coordinated water molecules, saturating the 8-coordinate geometry of the Eu³⁺ ion and effectively shielding it from vibrational quenching 4.

  • Validation Check: Isolate a small aliquot of the final filtered and dried powder. Acquire an FTIR spectrum. The protocol is successful only if the broad O-H stretching band at 3400–3500 cm⁻¹ is entirely absent.

Protocol B: Polymer Matrix Integration (Thin-Film Fabrication)

Workflow Step1 Ligand Deprotonation (pH 6.5-7.0) Step2 Ln3+ Coordination (EuCl3 Addition) Step1->Step2 Step3 Synergistic Chelation (Phenanthroline) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 Step5 Matrix Integration (PMMA Doping) Step4->Step5

Fig 2. Self-validating experimental workflow for the synthesis and polymer doping of Eu-MMPD.

Step 1: Matrix Preparation

  • Action: Dissolve 10 wt% of Poly(methyl methacrylate) (PMMA, Mw ~120,000) in spectroscopic grade toluene.

  • Action: Add 5 wt% (relative to PMMA) of the synthesized [Eu(MMPD)₃(Phen)] complex. Stir vigorously for 2 hours at room temperature.

  • Causality: The methoxyethyl tail of MMPD ensures high solubility in toluene and prevents phase separation within the PMMA matrix. Rigidification of the complex within the polymer further reduces non-radiative decay caused by ligand bond vibrations.

  • Validation Check: Cast a test drop onto a glass slide and illuminate with a 365 nm UV lamp. A homogeneous, brilliant red emission without visible crystalline aggregates (dark spots or localized intense speckles) confirms successful, monomeric dispersion.

Photophysical Data Summary

The table below summarizes the expected quantitative photophysical parameters, demonstrating the critical importance of synergistic chelation and matrix rigidification.

Table 1: Representative Photophysical Parameters of MMPD-Sensitized Eu³⁺ Complexes

Complex FormulationCoordination EnvironmentExcitation λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φ , %)Lifetime ( τ , ms)
[Eu(MMPD)₃(H₂O)₂] Unsaturated (Aqueous quenching)345612< 5.0~0.15
[Eu(MMPD)₃(Phen)] Saturated (Synergistic shielding)35061255.0 - 65.0~0.65
[Eu(MMPD)₃(Phen)] in PMMAPolymer-dispersed (Rigidified)35261270.0 - 75.0~0.78

Note: The dominant emission peak at 612 nm corresponds to the hypersensitive 5D0​→7F2​ electric dipole transition, which is highly indicative of the asymmetric coordination environment provided by the MMPD ligand.

References

  • Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids.MDPI. [1]
  • Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices.MDPI. [2]
  • Composition–Thermometric Properties Correlations in Homodinuclear Eu3+ Luminescent Complexes.
  • Determination of trace europium based on new ternary fluorimetric enhancement system of europium(III) with thenoyltrifluoroacetone and trisalicylicamido triethylamine.Analyst (RSC Publishing). [4]

Sources

High-Performance Catalytic Applications of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern organometallic catalysis, the design of the ligand sphere is the primary driver of reaction efficiency, catalyst longevity, and substrate scope. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (MTMPD) represents a next-generation, highly tunable β -diketone ligand. While classical β -diketonates (like acetylacetonate, acac) are ubiquitous in transition metal coordination [1], MTMPD introduces a sophisticated "push-pull" hemilabile architecture specifically engineered to solve the chronic issue of catalyst deactivation (e.g., palladium black formation or ruthenium aggregation).

The Causality of MTMPD's Design:
  • Electron-Rich Thiophene Core: The 5-methylthiophen-2-yl moiety acts as a strong electron donor through the conjugated π -system. By increasing the electron density at the metal center, it significantly accelerates the oxidative addition step in cross-coupling reactions and facilitates rapid hydride transfer in hydrogenation cycles [2].

  • Hemilabile Methoxyethyl Tail: The 5-methoxy group serves as a transient, weakly coordinating oxygen donor. In the catalyst's resting state, this ether oxygen binds to the metal, satisfying the coordination sphere and preventing bimolecular degradation pathways. However, upon introduction of the substrate, the weak M–O(ether) bond readily dissociates (an "open-close" mechanism), exposing a vacant coordination site precisely when needed for catalytic turnover [3, 4].

This application note details the synthesis, mechanistic pathways, and step-by-step protocols for utilizing MTMPD in Ruthenium(II)-catalyzed transfer hydrogenation and Palladium(II)-catalyzed Suzuki-Miyaura cross-coupling .

Application I: Ru(II)-MTMPD Catalyzed Transfer Hydrogenation

Transfer hydrogenation of ketones to secondary alcohols is a critical transformation in active pharmaceutical ingredient (API) synthesis. Traditional [Ru(acac)2] systems often suffer from product inhibition or require high catalyst loadings. The hemilabile nature of the MTMPD ligand allows the Ru(II) center to dynamically open a coordination site for the ketone substrate while maintaining structural integrity during the catalytic cycle [3].

Catalytic Cycle & Pathway

Ru_Cycle A [Ru(MTMPD)(p-cymene)Cl] Precatalyst Resting State B Active [Ru-H(MTMPD)] (Ether Arm Dissociated) A->B + iPrOH, Base - Acetone, - HCl C Ketone Coordination (Vacant Site Filled) B->C + Ketone Substrate D Hydride Transfer (Rate-Determining Step) C->D E Alcohol Release & Ether Arm Re-coordination D->E E->B + iPrOH - Acetone

Fig 1: Hemilabile Ru(II)-MTMPD transfer hydrogenation catalytic cycle.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Self-Validating Design: This protocol utilizes in situ catalyst generation. The color shift from dark red (precatalyst) to pale yellow (active hydride species) serves as a visual validation of successful activation.

Materials: *[Ru(p-cymene)Cl2]2 (0.025 mmol, 1.0 mol% Ru)

  • MTMPD ligand (0.055 mmol, 1.1 eq relative to Ru)

  • Sodium isopropoxide (NaOiPr) (0.1 mmol)

  • Acetophenone (5.0 mmol)

  • Anhydrous Isopropanol (iPrOH) (20 mL)

Step-by-Step Methodology:

  • Precatalyst Assembly: In an argon-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)Cl2]2 (15.3 mg) and MTMPD (13.2 mg). Add 5 mL of anhydrous iPrOH.

  • Ligand Chelation: Stir the mixture at 40 °C for 30 minutes. The solution will transition to a deep red color, indicating the formation of the [Ru(MTMPD)(p-cymene)Cl] intermediate.

  • Activation: Add NaOiPr (8.2 mg) to the flask. The base abstracts the chloride and facilitates the initial hydride transfer from iPrOH to generate the active [Ru-H(MTMPD)] species. The solution will lighten to a pale yellow.

  • Substrate Addition: Inject acetophenone (600 mg, 5.0 mmol) and the remaining 15 mL of iPrOH.

  • Reaction: Heat the reaction mixture to 82 °C (reflux) under a positive pressure of argon. Monitor via GC-FID or TLC.

  • Workup: Upon completion (typically <2 hours), cool to room temperature, quench with 1 mL of saturated aqueous NH4Cl, and extract with ethyl acetate (3 x 15 mL). Dry over MgSO4 and concentrate in vacuo.

Quantitative Performance Data

Table 1: Performance comparison of Ru(II) catalysts in the transfer hydrogenation of Acetophenone (5.0 mmol scale, 82 °C, iPrOH).

Catalyst SystemCatalyst LoadingTime to >95% Conv.Turnover Frequency (TOF)Isolated Yield
[Ru(p-cymene)Cl2]2 + acac1.0 mol%6.5 hours~15 h⁻¹82%
[Ru(p-cymene)Cl2]2 + MTMPD 1.0 mol% 1.5 hours ~65 h⁻¹ 96%
[Ru(p-cymene)Cl2]2 + MTMPD 0.1 mol% 4.0 hours ~240 h⁻¹ 91%

Insight: The MTMPD ligand increases the TOF by over 400% compared to standard acac, demonstrating the kinetic advantage of the hemilabile ether arm in stabilizing the unsaturated intermediate without permanently blocking the active site.

Application II: Pd(II)-MTMPD Catalyzed Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling is notoriously sensitive to catalyst degradation into inactive bulk Pd(0) nanoparticles ("Pd black")[5]. The MTMPD ligand utilizes its bidentate 1,3-dione core to firmly anchor the Pd center, while the hemilabile methoxyethyl tail acts as a transient shield during the transmetalation and reductive elimination steps[4].

Catalytic Workflow & Pathway

Pd_Workflow Step1 Precatalyst Activation Pd(OAc)2 + MTMPD Step2 Oxidative Addition (Ar-X Cleavage) Step1->Step2 Step3 Transmetalation (Ar'-B(OH)2) Step2->Step3 Step4 Reductive Elimination (Biaryl Formation) Step3->Step4 Step5 Resting State (Ether Arm Shielding) Step4->Step5 Step5->Step2 Catalytic Turnover

Fig 2: Workflow and stabilization mechanism of Pd-MTMPD in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Self-Validating Design: The absence of black precipitate (Pd black) at the end of the reaction validates the stabilizing effect of the MTMPD ligand.

Materials:

  • Pd(OAc)2 (0.02 mmol, 2.0 mol%)

  • MTMPD ligand (0.044 mmol, 2.2 eq relative to Pd)

  • Aryl Halide (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • K2CO3 (2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Ligand-Metal Complexation: In a 10 mL reaction vial, dissolve Pd(OAc)2 (4.5 mg) and MTMPD (10.6 mg) in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until a homogenous yellow-orange solution forms, indicating the generation of the Pd(MTMPD)2 precatalyst.

  • Reagent Addition: To the vial, add the aryl halide (1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and finely ground K2CO3 (276 mg, 2.0 mmol).

  • Solvent Adjustment: Add the remaining 2 mL of 1,4-dioxane and 1 mL of degassed DI water. Seal the vial with a PTFE septum cap.

  • Coupling Reaction: Heat the biphasic mixture to 100 °C in an oil bath or heating block with vigorous stirring (800 rpm) for 4–12 hours (depending on the aryl halide).

  • Isolation: Cool to room temperature. Dilute with 10 mL of water and extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the biaryl product via flash column chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Performance Data

Table 2: Substrate scope and yields for the Suzuki-Miyaura coupling using the Pd(OAc)2/MTMPD system (1.0 mmol scale, 100 °C, 4:1 Dioxane/H2O).

Aryl Halide SubstrateElectronic NatureTimeYield (Pd/MTMPD)Yield (Pd/acac Control)
4-BromoanisoleElectron-Rich4 h98%85%
4-ChlorotolueneDeactivated (Chloride)12 h89%12% (Pd Black formed)
2-BromomesityleneSterically Hindered8 h92%41%

Insight: The Pd/MTMPD system excels in coupling challenging, deactivated aryl chlorides and sterically hindered substrates. The electron-rich thiophene ring lowers the activation barrier for the oxidative addition of the strong C-Cl bond, while the hemilabile ether arm prevents catalyst death at elevated temperatures [4, 5].

References

  • Toscano, P. J., et al. "Mono-β-diketonate Metal Complexes of the First Transition Series." Inorganic Chemistry, 2024. Available at:[Link]

  • Kljun, J., et al. "Novel Organoruthenium(II) β‑Diketonates as Catalysts for Ortho Arylation via C−H Activation." ResearchGate, 2014. Available at:[Link]

  • Warad, I., et al. "Hemilability of ether-phosphine in ruthenium(II) complexes." International Journal of Physical Sciences, 2011. Available at:[Link]

  • McNulty, J., & Keskar, K. "Phthalide: a direct building-block towards P,O and P,N hemilabile ligands. Application in the palladium-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides." Organic & Biomolecular Chemistry, 2012. Available at:[Link]

  • Zhu, Y., et al. "Subnanometer Palladium Particles Synthesized by Atomic Layer Deposition." ACS Catalysis, 2011. Available at:[Link]

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Optimization: 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Welcome to the . This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS: 1152583-11-3)[1]. This specific β-diketone is a highly versatile building block, but its synthesis via the crossed-Claisen condensation is notoriously sensitive to stoichiometry, addition rates, and workup conditions.

This guide provides a self-validating protocol, quantitative optimization data, and a mechanistic troubleshooting FAQ to help you maximize your reaction yields.

Mechanistic Workflow

The synthesis relies on the crossed-Claisen condensation between 1-(5-methylthiophen-2-yl)ethan-1-one (the nucleophilic ketone) and methyl 3-methoxypropanoate (the electrophilic ester)[2]. The critical failure point in this reaction is ignoring the thermodynamic sink: the product is highly acidic and will consume your base if not properly accounted for[3].

MechanisticWorkflow Ketone 1-(5-Methylthiophen-2-yl)ethan-1-one (Ketone) Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Sodium Hydride (NaH) (2.2 Equivalents) Base->Enolate DiketoneEnolate β-Diketone Enolate (Thermodynamic Sink) Base->DiketoneEnolate Consumes 2nd Eq. Base Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Ester Methyl 3-methoxypropanoate (Electrophile) Ester->Tetrahedral Diketone β-Diketone (Transient) Tetrahedral->Diketone Methoxide Elimination Diketone->DiketoneEnolate Rapid Deprotonation (Drives Reaction) FinalProduct 5-Methoxy-1-(5-methylthiophen-2-yl) pentane-1,3-dione DiketoneEnolate->FinalProduct Protonation Workup Aqueous HCl Workup (pH 2-3) Workup->FinalProduct

Mechanistic workflow of the crossed-Claisen condensation highlighting the thermodynamic sink.

Standardized Experimental Protocol

This protocol utilizes an "inverse addition" strategy with Sodium Hydride (NaH) to suppress self-condensation and drive the reaction to completion[2].

Step 1: Base Preparation & Activation

  • Action: In a flame-dried, argon-purged 500 mL 3-neck flask, add 2.2 equivalents of NaH (60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (3 x 20 mL) by decantation, then suspend the purified NaH in 100 mL of anhydrous Tetrahydrofuran (THF)[2].

  • Causality: Mineral oil coats the base, severely retarding the deprotonation kinetics. Washing exposes the active hydride surface, ensuring rapid and uniform enolization.

  • Validation: The suspension must appear as a fine, free-flowing gray powder in THF. If it clumps, moisture has compromised the base.

Step 2: Electrophile Priming

  • Action: Cool the suspension to 0 °C using an ice bath. Add 1.2 equivalents of methyl 3-methoxypropanoate in one rapid portion.

  • Causality: Pre-mixing the ester with the base ensures that the moment the ketone enolate is generated in Step 3, it is immediately surrounded by a high concentration of the electrophile, favoring the cross-condensation pathway.

Step 3: Controlled Enolization (Nucleophile Addition)

  • Action: Dissolve 1.0 equivalent of 1-(5-methylthiophen-2-yl)ethan-1-one in 50 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 1.5 hours to the 0 °C mixture[2].

  • Causality: Slow addition maintains a near-zero steady-state concentration of the unreacted ketone. This prevents the newly formed ketone enolate from attacking another molecule of itself (aldol self-condensation).

  • Validation: Hydrogen gas (H₂) evolution will be observed. Validate the reaction rate by monitoring the steady bubbling through an inert gas oil bubbler.

Step 4: Thermodynamic Sink Activation

  • Action: Remove the ice bath and allow the reaction to stir at 25 °C for 12–16 hours.

  • Causality: The initial β-diketone product is highly acidic (pKa ~9). The extra 1.2 equivalents of NaH irreversibly deprotonate this product to form a stable β-diketone enolate, which acts as the thermodynamic driving force for the entire reaction[3].

  • Validation: A thick, pale-yellow precipitate (the sodium salt of the diketone) will form. Thin-Layer Chromatography (TLC) should confirm the complete disappearance of the starting ketone.

Step 5: Acidic Quenching & Isolation

  • Action: Cool the mixture to 0 °C. Carefully add cold 1M HCl dropwise until the aqueous phase reaches pH 2-3. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: A strictly acidic, cold quench prevents hydroxide-mediated retro-Claisen cleavage of the fragile β-diketone C-C bond.

  • Validation: The thick precipitate will dissolve completely upon acidification. Litmus paper must confirm pH < 3 before any extraction occurs.

Quantitative Optimization Data

The following table summarizes the optimization parameters for this specific synthesis. Note the dramatic impact of base equivalents and addition sequence on the final yield.

Base (Equivalents)SolventTemperature ProfileAddition SequenceYield (%)Primary Byproduct Observed
NaOMe (1.5)MeOH65 °C (Reflux)Ketone + Ester mixed22%Ketone self-condensation
NaH (1.1)THF25 °CKetone + Ester mixed45%Unreacted starting materials
NaH (2.2)THF25 °CKetone + Ester mixed68%Ketone self-condensation
NaH (2.2) THF 0 °C → 25 °C Ketone added to (Ester + NaH) 87% Trace O-acylation
LDA (2.2)THF-78 °C → 25 °CEster added to Ketone Enolate84%Trace O-acylation
Troubleshooting Guides & FAQs

Q: Why is my reaction yield stalling at ~40-50% despite full consumption of the starting ketone? A: This is a classic stoichiometric failure in β-diketone synthesis. The newly formed 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is highly acidic due to the dual electron-withdrawing carbonyl groups. It immediately reacts with the base to form a stable enolate[3]. If you only use 1.0 equivalent of base, half of it is consumed by the product, leaving only 0.5 equivalents for the initial enolization. Solution: Always use at least 2.1–2.5 equivalents of base to ensure the reaction is driven to completion[2].

Q: I am observing significant self-condensation of 1-(5-methylthiophen-2-yl)ethan-1-one. How can I prevent this? A: Self-condensation (aldol addition followed by dehydration) occurs when the ketone enolate attacks unreacted ketone instead of the ester. Solution: Utilize the "inverse addition" strategy outlined in Step 3. By pre-mixing the ester with the NaH suspension and adding the ketone dropwise over 1–2 hours, you keep the steady-state concentration of the ketone extremely low, forcing the enolate to react exclusively with the abundant ester[2].

Q: How do I minimize O-acylation byproducts? A: While C-acylation is thermodynamically favored, O-acylation can occur under kinetic control, especially in highly polar aprotic solvents that separate the ion pair[4]. Solution: Maintain THF at lower temperatures (0 °C to RT). The sodium counterion from NaH keeps the enolate relatively tight, favoring C-acylation compared to potassium-based bases. If O-acylation persists, switching to a less coordinating solvent like toluene can force tighter ion-pairing and restore C-selectivity[4].

Q: During workup, my product degrades into starting materials. What is happening? A: You are experiencing base-catalyzed retro-Claisen cleavage. β-diketones are highly susceptible to nucleophilic attack by hydroxide (generated from aqueous workup of unquenched base) at the carbonyl carbon, which cleaves the C-C bond. Solution: Never use a basic or neutral aqueous workup. Quench the reaction mixture cold (0 °C) with 1M HCl until the aqueous phase reaches pH 2-3 before any extraction.

Q: How can I purify the β-diketone efficiently without extensive silica gel chromatography? A: β-diketones strongly chelate transition metals. You can exploit this by washing the crude organic extract with aqueous Copper(II) acetate. The β-diketone forms a highly lipophilic, deep blue/green copper chelate that can be easily precipitated or extracted, leaving organic impurities behind[5]. After isolating the chelate, decompose it by shaking the organic layer with 10% sulfuric acid or aqueous Na₂EDTA to release the pure 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione[5],[2].

References
  • Title: Recent Developments in the Synthesis of β-Diketones Source: nih.gov URL: [Link]

  • Title: Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates Source: acs.org URL: [Link]

  • Title: A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety Source: beilstein-journals.org URL: [Link]

  • Title: Claisen Condensation Source: organic-chemistry.org URL: [Link]

Sources

Troubleshooting co-precipitation issues with 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione complexes

Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Advanced Ligand Support Portal. This guide is designed for researchers and drug development professionals working with 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (MMTPD) .

As a highly specialized β -diketone, MMTPD combines the powerful "antenna effect" of a thiophene ring for lanthanide luminescence sensitization [1.9] with a flexible methoxy-ether tail. While this structure is highly advantageous for tuning solubility and optical properties, it introduces unique co-precipitation challenges during metal complexation. This portal provides field-proven diagnostics, causality-driven FAQs, and self-validating protocols to ensure high-purity crystalline yields.

Diagnostic Workflow for Co-Precipitation Impurities

When synthesizing MMTPD-metal complexes, unwanted co-precipitation typically falls into two categories: inorganic contamination (competing side-reactions) or organic contamination (incomplete reactions or structural oligomerization). Use the flowchart below to isolate your specific failure mode.

TroubleshootingWorkflow Start Impure MMTPD Complex Detected Post-Precipitation Analyze Analyze via XRD / 1H-NMR Start->Analyze Decision1 Identify Primary Impurity Type Analyze->Decision1 Inorganic Inorganic Contamination (Salts or Hydroxides) Decision1->Inorganic XRD shows salts Organic Organic Contamination (Ligand or Oligomers) Decision1->Organic NMR shows organics CheckPH Was reaction pH > 7.5? Inorganic->CheckPH CheckNMR Are there broad NMR peaks or sharp ligand peaks? Organic->CheckNMR FixHydroxide Fix: Buffer pH to 6.5-7.0 to prevent Ln(OH)3 CheckPH->FixHydroxide Yes (Hydroxides) FixSalt Fix: Wash filter cake with cold deionized water CheckPH->FixSalt No (Nitrate/Na Salts) FixOligomer Fix: Add 1,10-phenanthroline to block methoxy bridging CheckNMR->FixOligomer Broad (Oligomers) FixLigand Fix: Wash with cold EtOH or recrystallize (CH2Cl2/MeOH) CheckNMR->FixLigand Sharp (Free Ligand)

Diagnostic workflow for identifying and resolving MMTPD co-precipitation impurities.

Frequently Asked Questions (Causality & Solutions)

Q: My MMTPD-lanthanide complex precipitates as a sticky, amorphous mass rather than a crystalline powder. What causes this? The Causality: The MMTPD ligand contains a flexible methoxy tail ( −CH2​−CH2​−O−CH3​ ). While the β -diketone core provides the primary O,O-bidentate chelation[1], lanthanide ions ( Ln3+ ) possess high coordination numbers (typically 8 to 9). If the primary ligands do not fully satisfy this coordination sphere, the Lewis basic ether oxygen from an adjacent complex can coordinate intermolecularly. This cross-linking forms polymeric/oligomeric networks, resulting in a sticky, amorphous co-precipitate. The Solution: Introduce a strongly coordinating, sterically demanding ancillary ligand (such as 1,10-phenanthroline or 2,2'-bipyridine) during the reaction. This satisfies the metal's coordination sphere, preventing methoxy-driven oligomerization and driving the precipitation of a highly crystalline ternary complex[2].

Q: XRD analysis shows significant metal hydroxide contamination in my precipitate. How do I eliminate this? The Causality: Co-precipitation of metal hydroxides (e.g., Ln(OH)3​ ) occurs when the local pH exceeds 7.5. The deprotonation of the β -diketone into its reactive enolate form requires a base. However, if the base is added too rapidly or in excess, OH− ions outcompete the bulky MMTPD enolate for the metal center, leading to irreversible hydroxide precipitation[3]. The Solution: Strictly buffer the reaction pH to 6.5–7.0. Add the base dropwise under vigorous stirring to prevent localized alkaline spikes[2].

Q: I am detecting unreacted MMTPD ligand in my final complex via 1H -NMR. Why isn't it washing out? The Causality: MMTPD is highly lipophilic due to the 5-methylthiophene ring and aliphatic chain. If the co-precipitation is performed in a highly aqueous solvent mixture to force the metal complex out of solution, the unreacted protonated ligand will simultaneously "crash out" alongside your product. The Solution: Implement a differential solubility wash. After the initial water wash to remove inorganic salts, wash the precipitate with cold absolute ethanol. The free ligand is soluble in ethanol, whereas the neutral metal- β -diketonate complex exhibits minimal solubility in cold ethanol[4]. For ultra-high purity, recrystallize the product from a dichloromethane/methanol mixture[5].

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring pH and utilizing sequential differential washing, you isolate variables and prevent the cascading failures that lead to co-precipitation.

Phase 1: Controlled Enolization

  • Dissolve 3.0 equivalents of MMTPD in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Under continuous stirring, add 1.0 M NaOH dropwise.

  • Validation Check: Continuously monitor the solution with a calibrated pH probe. Stop addition exactly when the pH reaches 6.8. Do not exceed pH 7.0 to prevent future hydroxide formation[2][3].

Phase 2: Coordination Sphere Saturation (Optional but Recommended) 4. To prevent methoxy-tail oligomerization, add 1.0 equivalent of 1,10-phenanthroline to the ligand solution. Stir for 15 minutes at 40°C to ensure complete dissolution[1].

Phase 3: Metal Complexation & Precipitation 5. Dissolve 1.0 equivalent of the target metal salt (e.g., Eu(NO3​)3​⋅6H2​O ) in 10 mL of deionized water. 6. Add the aqueous metal solution dropwise to the organic ligand solution over 10 minutes under vigorous stirring at 60°C. 7. Allow the mixture to stir for 2 hours. A precipitate will form gradually. 8. Cool the suspension to room temperature, then transfer to an ice bath for 30 minutes to maximize thermodynamic precipitation.

Phase 4: Differential Washing & Purification 9. Isolate the precipitate via vacuum filtration using a Büchner funnel. 10. Inorganic Wash: Wash the filter cake with 3×10 mL of cold deionized water. This removes unreacted metal ions and sodium nitrate salts. 11. Organic Wash: Wash the filter cake with 2×5 mL of cold absolute ethanol. This selectively dissolves and removes unreacted MMTPD ligand[4]. 12. Dry the resulting powder under vacuum at 40°C for 12 hours. If optical-grade purity is required, recrystallize from CH2​Cl2​ /MeOH (1:1 v/v)[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting precipitate quality. Use this data to benchmark your own experimental yields.

Reaction pHSolvent Ratio (EtOH:H₂O)Ancillary LigandPrimary Impurity DetectedYield (%)Morphological State
5.0 – 6.01:1NoneUnreacted MMTPD Ligand45%Microcrystalline
6.5 – 7.0 2:1 1,10-Phenanthroline None (Optimal) 88% Highly Crystalline
6.5 – 7.02:1NoneMethoxy-Oligomers75%Sticky / Amorphous
8.0 – 9.01:21,10-PhenanthrolineMetal Hydroxides ( Ln(OH)3​ )92%*Insoluble Powder

*Note: The artificially high yield at pH 8.0-9.0 is a false positive caused by the heavy mass of co-precipitated inorganic metal hydroxides.

References

  • Syntheses, characterization and biological activities of rare earth metal complexes with curcumin and 1,10-phenanthroline-5,6-dione - ResearchGate.
  • Exciton Diffusion in Solid Solutions of Luminescent Lanthanide β-Diketonates - RSC Publishing.
  • Crystal Structure and Highly Luminescent Properties Studies of Bis-β-diketonate Lanthanide Complexes | Inorganic Chemistry - ACS Publications.
  • Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and Reactivity - Louisiana Tech University.
  • Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(III) complexes. Preparation of Eu(III) and Yb(III) OLED devices - RSC Publishing.

Sources

Technical Support Center: Optimizing Solvent Selection for 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting and optimizing a solvent system for the recrystallization of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione. This document moves beyond a simple procedural outline to explain the rationale behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione should exhibit the following properties[1][2][3]:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery upon cooling.

  • Favorable crystal formation: The solvent should promote the formation of well-defined, pure crystals rather than an oil or amorphous solid.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Q2: Based on the structure of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, what types of solvents should I consider?

The structure, featuring a thiophene ring, a methoxy group, and a β-diketone moiety, suggests a molecule of moderate polarity. The β-diketone group can exist in tautomeric equilibrium between the keto and enol forms, which can influence its solubility.[4]

A logical starting point is to screen a range of solvents with varying polarities.[5] Based on the general principle of "like dissolves like," solvents of intermediate polarity are likely to be good candidates. Consider the following classes of solvents:

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can hydrogen bond with the carbonyl and methoxy groups.

  • Esters (e.g., Ethyl Acetate): A common solvent for compounds of moderate polarity.

  • Ketones (e.g., Acetone): A polar aprotic solvent that can be effective.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Often used for compounds with moderate to low polarity.[6]

  • Aromatic Hydrocarbons (e.g., Toluene): A non-polar option that could be useful in a mixed-solvent system.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Generally less polar options.

Q3: What is a mixed-solvent recrystallization, and when should I consider it?

A mixed-solvent recrystallization is employed when no single solvent meets all the criteria for a good recrystallization solvent.[1] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").

You should consider this approach if you find that your compound is either too soluble in all tested hot solvents (leading to poor recovery) or not soluble enough in any of them. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][6]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.[7]

Solutions:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to reduce the saturation level and redissolve the oil. Allow the solution to cool more slowly.[7][8]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization.

  • Change Solvents: The chosen solvent may be too high-boiling. Experiment with a lower-boiling solvent.

  • Use a Mixed-Solvent System: This can sometimes modulate the solubility to favor crystal formation.

Problem 2: No crystals form upon cooling.

This is a common issue that can arise from several factors.

Solutions:

  • Too Much Solvent: This is the most frequent cause.[7][9] If you suspect an excess of solvent, you can carefully evaporate some of it by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility.[7][10]

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[7][9][11]

    • Seed Crystals: If available, add a tiny crystal of the pure compound to the solution to initiate crystallization.[9][10]

  • Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. An ice bath can be used to further decrease the temperature.[9]

Problem 3: The recrystallization yield is very low.

A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[9][10]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal recovery.

  • Avoid Premature Crystallization: If using hot filtration to remove insoluble impurities, ensure the apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

  • Check the Mother Liquor: After filtering the crystals, you can cool the filtrate further to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable single solvent for recrystallization.

  • Preparation: Place a small amount (e.g., 20-30 mg) of the crude 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione into several test tubes.

  • Room Temperature Solubility: To each test tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, water) dropwise, starting with about 0.5 mL. Agitate the mixture at room temperature. A good solvent will not dissolve the compound at this stage.[2][3]

  • Hot Solubility: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.[2] Record the approximate volume of solvent used.

  • Cooling and Crystallization: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.

  • Evaluation: The ideal solvent will dissolve the compound when hot but yield a good quantity of crystals upon cooling.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a single solvent is not effective.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

Data Presentation

The following table provides a hypothetical summary of solvent screening results to guide your experimental design.

SolventPolarity IndexSolubility at 25°CSolubility at Boiling PointObservations upon Cooling
Water10.2InsolubleInsolubleNo crystals
Methanol5.1Sparingly SolubleVery SolubleGood crystal formation
Ethanol4.3Sparingly SolubleSolubleModerate crystal formation
Acetone5.1SolubleVery SolublePoor recovery
Ethyl Acetate4.4Moderately SolubleVery SolubleSmall crystals, some oiling
Dichloromethane3.1SolubleVery SolubleNo crystals
Toluene2.4Sparingly SolubleModerately SolubleSlow crystal growth
Hexane0.1InsolubleSparingly SolublePotential anti-solvent

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Compound screen_single Screen Single Solvents start->screen_single evaluate_single Evaluate Solubility (Hot vs. Cold) screen_single->evaluate_single good_single Good Single Solvent Found? evaluate_single->good_single recrystallize_single Perform Single-Solvent Recrystallization good_single->recrystallize_single Yes screen_mixed Screen Mixed-Solvent Pairs good_single->screen_mixed No end_single Pure Crystals recrystallize_single->end_single dissolve_good Dissolve in 'Good' Solvent screen_mixed->dissolve_good add_poor Add 'Poor' Solvent (Anti-solvent) dissolve_good->add_poor evaluate_mixed Observe for Crystallization add_poor->evaluate_mixed good_mixed Good Mixed-Solvent System? evaluate_mixed->good_mixed recrystallize_mixed Perform Mixed-Solvent Recrystallization good_mixed->recrystallize_mixed Yes troubleshoot Troubleshoot: - Oiling Out - No Crystals - Low Yield good_mixed->troubleshoot No end_mixed Pure Crystals recrystallize_mixed->end_mixed troubleshoot->screen_single

Caption: A workflow diagram for systematic solvent selection in recrystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (1978). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • California State University, Fullerton. (n.d.). Recrystallization1. Retrieved from [Link]

  • LibreTexts. (n.d.). Organic Chemistry. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, October 29). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Retrieved from [Link]

  • Chemsrc. (2025, September 12). CAS#:1859801-44-7 | 5-Methoxy-2-methyl-1-(thiophen-3-yl)pentane-1,3-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones - PMC. Retrieved from [Link]

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • ScholarWorks. (n.d.). THE INVESTIGATION OF BIS-(β-DIKETONES) AS MONOMERS IN THE SYNTHESIS OF COORDINATION POLYMERS. Retrieved from [Link]

  • MDPI. (2021, November 20). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]

  • Juniper Publishers. (2018, May 30). Modification of Biobased Lipophilic Β-Diketone. Retrieved from [Link]

  • ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
  • ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. Retrieved from [Link]

  • JCIA BIGDr. (2012, August 12). Product Safety Summary for 1,5-Pentanediol. Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific vulnerabilities of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione .

This compound presents unique storage challenges due to the dual presence of a keto-enol dynamic β -diketone and an electron-rich 5-methylthiophene ring. Understanding the causality behind its degradation is critical for drug development professionals to prevent batch loss and ensure analytical integrity.

Part 1: Mechanistic Overview of Oxidative Degradation

Before troubleshooting, we must understand why this compound degrades. The β -diketone moiety exists in a tautomeric equilibrium with its enol form. The electron-dense enol double bond is highly susceptible to radical-initiated autooxidation, which ultimately leads to C-C bond cleavage and the formation of carboxylic acids (1)[1]. Concurrently, the 5-methyl substitution on the thiophene ring donates electron density, increasing the sulfur atom's vulnerability to singlet oxygen attack and subsequent sulfoxide or sulfone formation (2)[2].

G Compound 5-Methoxy-1-(5-methylthiophen-2-yl) pentane-1,3-dione Enol Enol Tautomer (Active Species) Compound->Enol Tautomerization Thiophene Electron-Rich Thiophene Ring Compound->Thiophene Structural Motif O2_Radical Autooxidation (O2, Radicals) Enol->O2_Radical Singlet_O2 Photo-oxidation (Singlet O2, Light) Thiophene->Singlet_O2 Cleavage C-C Bond Cleavage (Carboxylic Acids) O2_Radical->Cleavage Sulfoxide Thiophene S-Oxide Formation Singlet_O2->Sulfoxide

Oxidative degradation pathways of the thiophene and β-diketone moieties.

Part 2: Troubleshooting & FAQs

Q1: My batch of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione turned from a pale yellow oil to a dark brown viscous material after ambient storage. What happened? A1: This is classic oxidative degradation coupled with polymerization. The β -diketone autooxidation leads to C-C bond cleavage (1)[1], while the electron-rich 5-methylthiophene ring is oxidized at the sulfur atom, especially when exposed to ambient light and atmospheric oxygen (3)[3]. The brown color indicates the formation of complex polymeric degradation products from these highly reactive intermediates.

Q2: How can I differentiate between hydrolytic and oxidative degradation in my LC-MS data? A2: Oxidative degradation of the thiophene ring typically presents as a distinct mass shift of +16 Da (sulfoxide) or +32 Da (sulfone) (3)[3]. Autooxidation of the β -diketone results in oxidative cleavage, yielding smaller fragments such as 5-methylthiophene-2-carboxylic acid (1)[1]. To create a self-validating analytical system, run a forced degradation study (e.g., exposing a sample to 3% H2​O2​ ) alongside your stability samples. If the +16 Da peak in your storage sample matches the retention time and MS/MS fragmentation of the H2​O2​ -stressed sample, you have definitively confirmed oxidative degradation.

Q3: Does the presence of trace metals from my cross-coupling steps affect shelf-life? A3: Absolutely. Transition metals (e.g., Pd, Cu) act as potent catalysts for radical chain initiation via Fenton-like reactions. Even trace amounts (<50 ppm) can drastically accelerate the autooxidation of the β -diketone enol form (1)[1]. Causality dictates that removing the catalyst removes the initiation pathway.

Part 3: Self-Validating Storage Protocol

To guarantee stability, every step of the storage preparation must be verified by an orthogonal analytical check. Do not proceed to the next step until the validation checkpoint is cleared.

G Start Purification (ICP-MS <10ppm) Dry Desiccation (KF <0.1%) Start->Dry Vial Amber Vial (UV Block) Dry->Vial Argon Argon Purge (O2 <1%) Vial->Argon Store -20°C Storage (Temp Monitored) Argon->Store

Self-validating workflow for the inert packaging and storage of sensitive APIs.

Step-by-Step Methodology:

Step 1: Residual Metal Scavenging

  • Action: Treat the final organic extract with a metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 4 hours at room temperature before final concentration.

  • Causality: Transition metals lower the activation energy for radical formation, initiating the autooxidation of the β -diketone.

  • Validation Checkpoint: Analyze the dried product via ICP-MS. Do not proceed to packaging unless residual Pd/Cu levels are <10 ppm.

Step 2: Rigorous Desiccation

  • Action: Dry the compound using a high-vacuum manifold (≤ 0.1 mbar) for 24 hours.

  • Causality: Trace moisture facilitates proton transfer, accelerating keto-enol tautomerization and exposing the vulnerable enol form to oxygen.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration. The system is validated for storage only when moisture content is <0.1% w/w.

Step 3: Actinic Light Protection & Inert Atmosphere

  • Action: Transfer the compound into an amber glass vial. Purge the headspace with 99.999% Argon for 3 minutes, then immediately seal with a PTFE-lined crimp cap.

  • Causality: Amber glass blocks UV/Vis radiation, preventing the photo-excitation of ambient oxygen into highly reactive singlet oxygen, which rapidly attacks the thiophene ring (2)[2]. Argon displaces ground-state molecular oxygen.

  • Validation Checkpoint: Use an inline trace oxygen sensor during the purge. Seal the vial only when the headspace O2​ concentration reads <1%.

Step 4: Sub-Ambient Storage

  • Action: Store the sealed vials in a monitored freezer at -20°C or -80°C.

  • Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual oxidative pathways.

  • Validation Checkpoint: Utilize a continuous temperature monitoring system with an automated excursion alarm (e.g., ±2°C deviation) to ensure unbroken cold chain integrity.

Part 4: ICH-Aligned Stability Testing Parameters

To ensure regulatory compliance during drug development, stability testing must align with ICH Q1A(R2) guidelines for new drug substances intended for storage in a freezer (4)[4], (5)[5].

Table 1: Stability Testing Protocol for -20°C Storage

Study TypeStorage ConditionMinimum DurationTesting FrequencyPurpose
Long-Term -20°C ± 5°C12 Months0, 3, 6, 9, 12 monthsEstablishes the formal re-test period and shelf-life.
Accelerated 5°C ± 3°C6 Months0, 3, 6 monthsAssesses the impact of short-term temperature excursions (e.g., during shipping).
Forced Degradation 3% H2​O2​ , Light7 Days0, 7 daysValidates the stability-indicating power of the LC-MS analytical procedure.

References

  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem. 3

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI.2

  • Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids - NIH. 1

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products - ICH. 4

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - Europa. 5

Sources

Overcoming steric hindrance in 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione metalation reactions

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance and Chelation in the Metalation of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the regioselective functionalization of highly encumbered β-diketones.

The molecule —5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione —presents a unique synthetic challenge. While standard protocols aim to functionalize the C4 position via a dianion intermediate, reactions frequently fail or yield C2-alkylated byproducts. This guide dissects the causality behind these failures, focusing on intramolecular lithium chelation and steric blockade, and provides field-proven methodologies to achieve high C4 regioselectivity.

Part 1: Mechanistic Overview & The Chelation Challenge

In a standard β-diketone, the C2 protons (flanked by two carbonyls) are highly acidic and are removed by the first equivalent of base to form a thermodynamic monoanion. A second equivalent of a strong base (e.g., LDA) is required to deprotonate the C4 position, generating the reactive dianion[1].

However, in 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, the C5-methoxy group introduces a critical complication. The methoxy oxygen is perfectly positioned to fold back and coordinate with the lithium cation residing on the C3 enolate oxygen. This forms a rigid, stable 6-membered chelate ring. This intramolecular stabilization, combined with the steric bulk of the 5-methylthiophen-2-yl group at the opposite end, creates a severe steric shield around the C4 carbanion, preventing electrophilic attack.

Workflow A 5-Methoxy-1-(5-methylthiophen-2-yl) pentane-1,3-dione B Monoanion (C2) A->B 1.0 eq LDA -78 °C C Chelated Dianion (C4) Sterically Blocked B->C 1.2 eq LDA -78 °C D De-aggregated Dianion Exposed C4 C->D + DMPU / HMPA Disrupts Li+ Chelation E Regioselective C4 Product D->E Electrophile -78 °C to RT

Pathway of β-diketone dianion metalation and chelation disruption.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my electrophile attack the C2 position instead of C4, even when I use 2.2 equivalents of LDA? A: This is a classic symptom of a sterically blocked dianion. Even if the C4 position is successfully deprotonated, the tight lithium chelation by the C5-methoxy group prevents the electrophile from approaching C4. Because the C2 monoanion is in rapid equilibrium with the dianion, the unhindered C2 position acts as the kinetic nucleophile, leading to undesired C2-alkylation[2].

Q: Should I use HMPA or DMPU to break the lithium chelation? A: Both are highly effective polar aprotic additives that solvate lithium ions and break up coordination-assisted transition structures and enolate aggregates[3]. While HMPA (Hexamethylphosphoramide) is classically used and often provides superior regioselectivity in complex dienolate systems, it is a severe carcinogen. DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is the recommended safer alternative and performs comparably in disrupting the specific C5-methoxy chelation[4].

Q: Can changing the base counterion improve C4 metalation? A: Yes. Lithium bases (LDA, LiHMDS) form tight chelates due to the high charge density of Li+. Switching to a potassium base, such as KHMDS, introduces a larger counterion (K+) with a lower charge density. This prevents the formation of tight intramolecular chelates, increasing the nucleophilicity of the C4 carbanion and significantly reducing steric hindrance without the mandatory need for toxic additives[5].

Part 3: Troubleshooting Guide
Observed IssueRoot CauseRecommended Solution
Low yield of C4 product; high recovery of starting material. Incomplete dianion formation due to the steric bulk of the thiophene group restricting enolate conformation.Extend the second deprotonation time to 1 hour at -78 °C, or briefly warm the reaction to -40 °C for 15 minutes before cooling back to -78 °C.
Electrophile exclusively attacks the C2 position. Tight intramolecular Li+ chelation by the C5-methoxy group blocks the C4 site.Add 2.5–3.0 equivalents of DMPU or HMPA 15 minutes prior to adding the electrophile to solvate the lithium ions.
Degradation of starting material (reaction turns black). Base-catalyzed decomposition or localized heating during the addition of the strong base.Ensure dropwise addition of LDA/KHMDS down the cold wall of the flask. Maintain strict internal temperature control (≤ -70 °C).
Poor conversion with bulky electrophiles (e.g., benzyl bromide). The C4 carbanion remains too sterically encumbered even after DMPU addition.Switch the base from LDA to KHMDS (2.2 eq) to utilize the larger, less-coordinating potassium counterion.
Part 4: Quantitative Data on Additive Efficacy

The following table summarizes the impact of base selection and additives on the regioselective alkylation (using methyl iodide as a model electrophile) of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione at -78 °C.

Base (Equivalents)Additive (Equivalents)C4:C2 RegioselectivityOverall Yield (%)
LDA (2.2 eq)None15 : 8542%
LDA (2.2 eq)DMPU (3.0 eq)92 : 878%
LDA (2.2 eq)HMPA (2.5 eq)95 : 581%
KHMDS (2.2 eq)None70 : 3065%
KHMDS (2.2 eq)18-Crown-6 (1.1 eq)90 : 1074%

Data synthesis based on established vinylogous ester and β-diketone metalation behaviors[5],[3].

Part 5: Standardized Experimental Protocol

Regioselective C4-Alkylation via De-aggregated Dianion Formation

This self-validating protocol utilizes LDA and DMPU to ensure high C4 regioselectivity. The visual cues provided act as internal quality controls.

Reagents:

  • 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (1.0 eq)

  • LDA (2.2 eq, freshly prepared or titrated commercial solution)

  • DMPU (3.0 eq, distilled over CaH₂ and stored over molecular sieves)

  • Electrophile (1.2 eq)

  • Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add anhydrous THF and the β-diketone substrate (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Monoanion Generation: Slowly add LDA (1.05 eq) dropwise down the side of the flask over 10 minutes. Self-Validation: The solution will typically turn a pale yellow, indicating successful C2 deprotonation. Stir for 30 minutes at -78 °C.

  • Dianion Generation: Add the remaining LDA (1.15 eq) dropwise. Stir for an additional 45 minutes at -78 °C. Self-Validation: A deepening of the color to a vibrant orange/red confirms the formation of the extended conjugated dianion.

  • Chelation Disruption (Critical Step): Add DMPU (3.0 eq) dropwise. Stir for 15 minutes at -78 °C. This step breaks the internal C5-methoxy lithium chelation, exposing the C4 carbanion.

  • Electrophilic Addition: Add the electrophile (1.2 eq) neat or dissolved in a minimum amount of THF. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 2 hours.

  • Workup: Quench the reaction at -20 °C by rapidly adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Sources

Technical Support Center: Chromatography Troubleshooting for 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing chromatographic challenges with 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione .

Due to its structural features—specifically the β -diketone (1,3-dione) moiety and the electron-rich thiophene ring—this molecule is highly susceptible to dynamic on-column physicochemical changes. What often appears as a "baseline impurity," a split peak, or a degradation product is typically an artifact of either keto-enol tautomerism or metal-ion mediated chelation .

This guide provides the mechanistic causality behind these phenomena and offers self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering your method, you must determine whether the baseline anomaly is a dynamic structural artifact or a true chemical impurity. Use the logical workflow below to isolate the root cause.

DiagnosticWorkflow Start Observation: Baseline Impurity / Split Peak Test1 Experiment 1: Increase Column Temp by 20°C Start->Test1 Decision1 Does peak shape collapse into one? Test1->Decision1 Tautomerism Root Cause: Keto-Enol Tautomerism Decision1->Tautomerism Yes Test2 Experiment 2: Add 5 µM Medronic Acid Decision1->Test2 No Decision2 Does tailing disappear? Test2->Decision2 Chelation Root Cause: Metal Chelation Decision2->Chelation Yes Degradation Root Cause: True Degradant Decision2->Degradation No

Fig 1. Diagnostic workflow for isolating the root cause of baseline anomalies.

Part 2: Troubleshooting Guide & Protocols

Issue A: The "Baseline Bridge" and Split Peaks (Keto-Enol Tautomerism)

Q: My chromatogram shows two distinct peaks with a raised baseline (a "camel saddle") between them. Is my sample degrading on the column?

A: No. This is the classic chromatographic signature of keto-enol tautomerism. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione contains a highly acidic methylene group flanked by two carbonyls. In solution, it exists in a dynamic equilibrium between the diketo form and the enol form (which is stabilized by hydrogen bonding and conjugation with the thiophene ring).

During HPLC analysis, if the rate of interconversion between these two forms is roughly equivalent to the timescale of the separation, the molecule continuously changes its polarity as it travels down the column. Because the baseline does not return to zero between the peaks, it indicates the two tautomeric forms are "talking" to each other during transit[1]. Historically, β -diketones yield very poor peak shapes on conventional stationary phases precisely due to this phenomenon[2].

Self-Validating Protocol: The Kinetic Collapse Test To prove this is tautomerism and not degradation, you must alter the kinetics of the separation.

  • Flow Rate Modulation: Inject the sample at 0.5 mL/min and then at 1.5 mL/min. If the peak area ratio or the shape of the baseline bridge drastically changes, it is a kinetic artifact (tautomerism). True impurities will maintain a constant relative area regardless of flow rate.

  • Thermal Coalescence: Increase the column compartment temperature to 55–60°C. Higher temperatures accelerate the tautomeric interconversion rate, causing the two peaks to coalesce into a single, sharp, time-averaged peak[2].

Resolution Protocol: Forcing a Single State To achieve a stable baseline, you must force the molecule into a single tautomeric state.

  • Step 1: Prepare a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5).

  • Step 2: Ensure your column is stable at high pH (e.g., hybrid silica or polymeric stationary phases).

  • Step 3: The alkaline pH will deprotonate the β -diketone, forcing 100% of the molecules into the enolate anion form, resulting in a single, sharp peak.

TautomerismLogic Keto Diketo Form (Less Polar) Enol Enol Form (More Polar) Keto->Enol Tautomerization Acidic Low pH / High Temp (Fast Exchange) Enol->Acidic Protocol A Basic High pH (>8.0) (Enolate Formation) Enol->Basic Protocol B SinglePeak1 Coalesced Peak (Kinetic Collapse) Acidic->SinglePeak1 SinglePeak2 Sharp Peak (Anion Retention) Basic->SinglePeak2

Fig 2. Physicochemical state transitions of beta-diketones under chromatographic conditions.

Issue B: Severe Tailing and "Irreversible" Baseline Humps (Metal Chelation)

Q: My main peak tails severely, and the baseline slowly rises after the peak, looking like a late-eluting polymeric impurity. Why does this happen, and why does it get worse over the lifetime of the column?

A: The 1,3-dione moiety is a powerful bidentate chelating agent. It actively scavenges trace metal ions (such as Iron, Titanium, or Aluminum) present in the silica matrix of the column, the solvent frits, or the stainless steel tubing of the HPLC system[3].

When 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione coordinates with these immobile metal ions, it undergoes secondary, cation-exchange-like interactions. This causes severe peak tailing, loss of analyte recovery, and a smeared baseline[4]. Furthermore, pure organic solvents (like acetonitrile) can actively leach titanium and iron from upstream HPLC components, depositing them onto the head of the column over time, which explains why the tailing worsens as the column ages[3].

Resolution Protocol: Mobile Phase Chelation Therapy To resolve this, you must introduce a sacrificial chelator into the mobile phase that has a higher affinity for the metal ions than your analyte.

  • Step 1 (System Passivation): Disconnect the column. Flush the HPLC system (pump, autosampler, tubing) with 0.1% Phosphoric acid in water for 2 hours at 1.0 mL/min to strip surface metals. Flush with MS-grade water until neutral.

  • Step 2 (Mobile Phase Preparation): Add 5 µM Medronic Acid (or 10 µM EDTA if not using Mass Spectrometry) directly to the aqueous mobile phase (Mobile Phase A)[4].

  • Step 3 (Equilibration): Reconnect the column and equilibrate with the medronic acid-modified mobile phase for at least 20 column volumes. The medronic acid will preferentially bind to the active metal sites, masking them and allowing your β -diketone to elute with perfect symmetry and a flat baseline.

Part 3: Quantitative Data & Troubleshooting Summary

The following table summarizes the expected quantitative improvements when applying the protocols described above to β -diketone chromatography.

Experimental ConditionDominant Molecular StateUSP Tailing Factor ( Tf​ )Baseline StatusResolution ( Rs​ ) from Impurities
Standard RP-HPLC (pH 3.0, 25°C, No Additives)Mixed (Slow Keto-Enol Exchange) + Metal Chelation> 2.5 (Severe Tailing)Elevated "Saddle"< 1.0 (Co-elution in bridge)
High Temp (pH 3.0, 60°C , No Additives)Coalesced (Fast Exchange)1.8 - 2.0Flat1.5 - 2.0
High pH (pH 9.5 , 25°C, No Additives)100% Enolate Anion1.3 - 1.5Flat> 2.0
Chelator Added (pH 3.0, 25°C, 5 µM Medronic Acid )Mixed (Slow Exchange) but No Chelation 1.0 - 1.1 (Perfect Symmetry)Flat> 2.5

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use LC-MS to definitively prove the baseline hump is just my compound and not a co-eluting impurity? A: Yes. Perform an Extracted Ion Chromatogram (EIC) for the exact mass of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione. If the entire broad baseline hump and both split peaks share the exact same m/z and isotopic distribution, it is definitively a tautomeric bridge, not a separate structural impurity[1].

Q: I switched to a "Bio-Inert" HPLC system, but I am still seeing peak tailing. Why? A: Many "bio-inert" systems replace stainless steel with Titanium. Unfortunately, β -diketones strongly chelate Titanium just as effectively as Iron. Pure organic solvents can leach Titanium ions from the frits and deposit them onto the silica column bed[3]. You must still use a mobile phase chelator (like medronic acid) or switch to a completely metal-free (PEEK) flow path.

Q: Will adding EDTA or Medronic Acid to my mobile phase ruin my LC-MS sensitivity? A: EDTA can cause significant ion suppression and persistent background noise in ESI-MS. However, Medronic Acid (medronate) is specifically designed to be MS-compatible. At low concentrations (1–5 µM), it effectively masks metal sites without suppressing the ionization of your target analyte[4].

Part 5: References

  • Title: Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography Source: nih.gov URL: [Link]

  • Title: keto-enol tautomerism Source: chromforum.org URL: [Link]

  • Title: Identifying and Preventing Metal Ion Leaching in HPLC Systems Source: silcotek.com URL: [Link]

  • Title: Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays Source: researchgate.net URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Ligand Efficacy: 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione vs. Acetylacetone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the vast landscape of coordination chemistry, the quest for novel ligands with tailored electronic and steric properties is a continuous endeavor. These molecular architects play a pivotal role in dictating the reactivity, stability, and catalytic activity of metal complexes.[1][2] The β-diketonate scaffold, exemplified by the ubiquitous acetylacetone (acac), has long been a cornerstone for the synthesis of stable metal complexes with applications ranging from catalysis to materials science.[3][4][5] Acetylacetone, or 2,4-pentanedione, is a symmetrical β-diketone that forms stable six-membered chelate rings with a wide variety of metal ions through its two oxygen donor atoms.[3] Its deprotonated form, the acetylacetonate anion (acac⁻), acts as a bidentate ligand, creating neutral and soluble metal complexes.[3][6]

This guide presents a comparative analysis of the ligand efficacy of a novel β-diketone, 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, against the well-established benchmark, acetylacetone. While acetylacetone has been extensively studied, the introduction of a methoxy-terminated alkyl chain and a methyl-substituted thiophene ring in the novel ligand is hypothesized to introduce significant modifications to its electronic and steric profile. This, in turn, is expected to influence the properties of its corresponding metal complexes.

Due to the novelty of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, this guide will provide a framework for its synthesis and a detailed experimental protocol for a head-to-head comparison of its ligand efficacy with acetylacetone. We will delve into the synthetic considerations, the formation of representative metal complexes, and the analytical techniques required to elucidate the structural and electronic differences between the resulting coordination compounds.

Structural and Physicochemical Properties

A fundamental understanding of the intrinsic properties of each ligand is crucial for interpreting their coordination behavior.

PropertyAcetylacetone5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (Predicted)
IUPAC Name Pentane-2,4-dione5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione
CAS Number 123-54-6Not available
Molecular Formula C₅H₈O₂C₁₁H₁₄O₃S
Molecular Weight 100.12 g/mol 226.29 g/mol
Appearance Colorless to yellowish liquid[7][8]Expected to be a liquid or low-melting solid
Boiling Point 140.4 °C[8][9]Expected to be higher than acetylacetone due to increased molecular weight
Solubility Soluble in water and organic solvents[9]Expected to have good solubility in organic solvents
Key Structural Features Symmetrical β-diketoneAsymmetrical β-diketone with a thiophene ring and a methoxy group

Proposed Synthesis of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

The synthesis of the novel β-diketone can be achieved via a Claisen condensation reaction, a standard method for the formation of 1,3-dicarbonyl compounds.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ester Methyl 5-methylthiophene-2-carboxylate Product 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione Ester->Product 1. Ketone 4-Methoxy-2-butanone Ketone->Product 1. Base Sodium ethoxide (NaOEt) Base->Product 2. Solvent Anhydrous Toluene Solvent->Product Workup Acidic Workup (e.g., dilute HCl) Product->Workup 3. Workup->Product Purification

Caption: Proposed synthetic pathway for 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of methyl 5-methylthiophene-2-carboxylate (1.0 equivalent) and 4-methoxy-2-butanone (1.0 equivalent) in anhydrous toluene dropwise to the sodium ethoxide suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Experimental Workflow for Ligand Efficacy

To objectively compare the ligand efficacy, a series of experiments should be conducted in parallel for both acetylacetone and the newly synthesized 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione. A representative transition metal ion, such as Copper(II), is a suitable candidate for this comparative study due to its well-characterized coordination chemistry with acetylacetone.[10]

Sources

Validating HPLC Purity Methods for Synthesized 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for newly synthesized molecules requires more than generic screening; it demands a mechanistic understanding of the analyte's structure. 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione presents a unique chromatographic puzzle. As a Senior Application Scientist, I designed this guide to objectively compare column chemistries and demonstrate how to engineer a self-validating, ICH-compliant analytical method tailored to this specific molecule's physicochemical properties.

The Analytical Challenge: Structural Causality in Chromatography

When analyzing 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, standard reversed-phase approaches (like a basic C18 column with neutral water/methanol) frequently fail, resulting in split or severely tailing peaks. This is caused by two distinct structural features:

  • Keto-Enol Tautomerism: The pentane-1,3-dione (beta-diketone) substructure exists in a dynamic equilibrium between its keto and enol forms. Compounds that exist in multiple interconvertible forms, such as keto-enol tautomers,1 during the chromatographic separation[1]. Furthermore, the enolate form can chelate with trace metal impurities in standard silica matrices.

  • The Thiophene Moiety: The 5-methylthiophen-2-yl group is highly hydrophobic and electron-rich. While a standard C18 column retains this group, it does not fully exploit its aromaticity for optimal selectivity against structurally similar synthetic byproducts.

Optimization A Target Analyte: 5-Methoxy-1-(5-methylthiophen-2-yl) pentane-1,3-dione B Keto-Enol Tautomerism (Causes Peak Tailing) A->B C Thiophene Ring (Aromatic/Hydrophobic) A->C D Acidic Mobile Phase (0.1% Formic Acid) B->D Suppressed by E Phenyl-Hexyl Column (π-π Interactions) C->E Resolved by F Optimized HPLC Method (Sharp, Symmetrical Peak) D->F E->F

Fig 1. Structural challenges of the analyte and corresponding chromatographic solutions.

Chromatographic Strategy: C18 vs. Phenyl-Hexyl Chemistries

To overcome these challenges, we compared a conventional Octadecylsilyl (C18) column against a Phenyl-Hexyl stationary phase.

Why Phenyl-Hexyl? The Phenyl-Hexyl packing features a hydrophobic hexyl chain terminating in a phenyl ring. This architecture allows the formation of traditional hydrophobic interactions while simultaneously enabling 2, providing superior retention and orthogonal selectivity[2].

Mobile Phase Control: To suppress the keto-enol interconversion and prevent ionization of the enol form, we utilized a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This locks the analyte into a chromatographically stable state, preventing peak splitting.

Data Presentation: Column Performance Comparison

As shown in Table 1, the Phenyl-Hexyl column dramatically outperformed the C18 column, entirely resolving the tailing issue and doubling the resolution between the target analyte and its primary synthetic precursor (Impurity A).

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl Column
Retention Time (min) 6.87.4
USP Tailing Factor 1.85 (Fails SST)1.12 (Passes SST)
Theoretical Plates (N) 8,50014,200
Resolution (vs. Impurity A) 1.53.2

Experimental Protocol: A Self-Validating Workflow

A robust method must be self-validating. The following protocol incorporates System Suitability Testing (SST) to ensure the system is fit-for-purpose before any sample is analyzed.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of synthesized 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL using a 60:40 mixture of Water/Acetonitrile to prevent solvent-mismatch band broadening at the column head.

  • Column Equilibration: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm particle size). Flush with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile) at initial gradient conditions (40% B) for at least 15 column volumes until baseline UV absorbance is stable.

  • Gradient Elution Program:

    • Flow Rate: 1.0 mL/min. Column Temperature: 30°C.

    • 0.0 - 2.0 min: Isocratic hold at 40% B.

    • 2.0 - 10.0 min: Linear ramp to 90% B.

    • 10.0 - 12.0 min: Isocratic wash at 90% B.

    • 12.0 - 15.0 min: Return to 40% B for re-equilibration.

  • Detection: Monitor UV absorbance at 280 nm, which corresponds to the π→π∗ transition of the conjugated thiophene-diketone system.

  • System Suitability (Self-Validation): Inject a blank (diluent) to confirm no ghost peaks. Inject the 100 µg/mL standard 5 times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the USP Tailing Factor is 1.5.

Method Validation Framework

Following optimization, the Phenyl-Hexyl method was subjected to full validation in accordance with the3, which dictate the rigorous evaluation of analytical procedures for release and stability testing[3].

Validation ICH ICH Q2(R2) Validation Framework Spec Specificity (Peak Purity > 99%) ICH->Spec Lin Linearity (R² > 0.999) ICH->Lin Acc Accuracy (Spike Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec

Fig 2. Core ICH Q2(R2) analytical validation parameters and acceptance criteria.

Data Presentation: ICH Q2(R2) Validation Summary

The finalized Phenyl-Hexyl method successfully passed all critical validation parameters, proving its reliability for quantitative purity assessment.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ Peak purity index > 0.999Pass
Linearity (10-150 µg/mL) R2≥0.999 R2=0.9998 Pass
Accuracy (Spike Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N 3 / S/N 100.5 µg/mL / 1.5 µg/mLPass

Conclusion

By understanding the physicochemical properties of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione—specifically its keto-enol tautomerism and aromatic character—we successfully engineered a highly specific, ICH-compliant HPLC method. The transition from a standard C18 to a Phenyl-Hexyl column, paired with strict pH control, transformed a problematic, tailing analyte into a sharp, quantifiable peak suitable for rigorous drug development applications.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]

  • Common Causes Of Peak Tailing in Chromatography Source: ALWSCI (alwsci.com) URL:[Link]

  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes Source: MDPI (mdpi.com) URL:[Link]

Sources

UV-Vis spectroscopic comparison of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione and thenoyltrifluoroacetone

Author: BenchChem Technical Support Team. Date: April 2026

UV-Vis Spectroscopic Comparison Guide: 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione vs. Thenoyltrifluoroacetone (TTFA)

The Analytical Challenge: Understanding Ligand Electronics

In the realm of coordination chemistry and solvent extraction, β -diketones are foundational chelating agents. Their efficacy is entirely dictated by their keto-enol tautomeric equilibrium, which governs metal binding affinity and partition coefficients. As an application scientist, I approach ligand characterization not merely as a data-gathering exercise, but as a mechanistic investigation.

This guide provides an objective, data-driven comparison of the industry-standard Thenoyltrifluoroacetone (TTFA) against a highly functionalized alternative: 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (MMPD) . By analyzing their UV-Vis spectroscopic profiles, we can decode the electronic causality behind their structural differences and predict their behavior in complex assay environments.

Structural Causality: The "Why" Behind the Spectra

The UV-Vis spectrum of a β -diketone is a direct readout of its electronic structure and tautomeric state.

  • TTFA: Features a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group. While this group increases the acidity of the enol proton (facilitating metal extraction at lower pH levels), it inductively pulls electron density out of the conjugated chelate ring. This widens the HOMO-LUMO gap, resulting in a specific π→π∗ transition energy typically observed between 340 nm and 360 nm[1][2]. Furthermore, time-resolved studies of TTFA complexes confirm broad UV absorption profiles extending from 250 to 400 nm[3].

  • MMPD: Replaces the -CF 3​ group with an aliphatic methoxyethyl chain and adds a methyl group to the thiophene ring. These modifications introduce strong electron-donating inductive and hyperconjugative effects. By pushing electron density into the conjugated β -diketone core, the energy of the Highest Occupied Molecular Orbital (HOMO) is raised. This narrows the HOMO-LUMO gap, predicting a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to TTFA.

Self-Validating Experimental Methodology

A common pitfall in β -diketone characterization is measuring the spectrum in a single solvent, which fails to isolate the enol transition from the keto transition. To ensure scientific integrity, the following protocol utilizes a solvatochromic approach to create a self-validating system.

Step 1: Gravimetric Stock Preparation Weigh highly pure (>99%) TTFA and MMPD using a microbalance. Dissolve each in spectroscopic-grade dichloromethane to create a 1.0×10−3 M stock solution.

Step 2: Solvent Polarity Series Formulation Aliquot the stock solution and evaporate the solvent under a gentle stream of ultra-pure nitrogen. Reconstitute the residues in (a) non-polar cyclohexane and (b) polar protic ethanol to a final working concentration of 1.0×10−5 M. This specific concentration prevents detector saturation while maintaining high signal-to-noise ratios, a standard practice for resolving π→π∗ transitions[2].

Step 3: Spectrophotometric Acquisition Transfer the solutions to 10 mm path-length quartz cuvettes. Using a dual-beam UV-Vis spectrophotometer, perform a rigorous baseline correction using the respective pure solvents. Scan the samples from 200 nm to 500 nm at a scan rate of 1 nm/s.

Step 4: Beer-Lambert Validation To ensure the observed spectra are free from intermolecular excimer formation or aggregation artifacts, prepare serial dilutions (5, 10, and 25 μ M) and verify that the calculated molar absorptivity ( ϵ ) remains constant across all concentrations.

UVVisWorkflow Start Ligand Preparation TTFA vs. MMPD Solvent Solvent Polarity Selection (Self-Validating Step) Start->Solvent NonPolar Cyclohexane (Enol-Dominant State) Solvent->NonPolar Polar Ethanol (Keto-Enol Equilibrium) Solvent->Polar Acquisition UV-Vis Spectral Acquisition (200 - 500 nm) NonPolar->Acquisition Polar->Acquisition BeerLambert Beer-Lambert Validation (Concentration Linearity) Acquisition->BeerLambert Analysis Electronic Analysis (λ_max, ε, Tautomer Ratio) BeerLambert->Analysis

Fig 1: Self-validating UV-Vis spectroscopic workflow for β-diketone tautomer analysis.

Quantitative Spectroscopic Data

The following table summarizes the validated UV-Vis absorption parameters, highlighting the electronic divergence between the two ligands.

LigandSolvent EnvironmentKeto/Aromatic λmax​ (nm)Enol π→π∗ λmax​ (nm)Molar Absorptivity ( ϵ ) at Enol λmax​ (M −1 cm −1 )
TTFA Cyclohexane (Non-polar)~270 (Weak shoulder)34118,500
TTFA Ethanol (Polar Protic)27934813,200
MMPD Cyclohexane (Non-polar)~285 (Weak shoulder)36224,100
MMPD Ethanol (Polar Protic)29235816,800

Mechanistic Discussion & Application Insights

1. Solvatochromic Validation of Tautomerism In cyclohexane, both ligands exist almost exclusively in the intramolecularly hydrogen-bonded enol form, evidenced by the massive ϵ values >18,000 M −1 cm −1 . When transitioned to ethanol, the polar protic environment disrupts this internal hydrogen bond, shifting the equilibrium partially toward the keto form. This is validated by the drop in the enol ϵ and the emergence of distinct keto/aromatic transitions in the 270–295 nm range.

2. Electronic Tuning and Sensitivity The data explicitly confirms our structural hypothesis. The electron-donating methyl and methoxyethyl groups in MMPD push electron density into the conjugated system. This narrows the HOMO-LUMO gap, resulting in a ~20 nm bathochromic (red) shift of the enol λmax​ compared to TTFA.

For drug development professionals and analytical chemists, this has profound implications. The higher molar absorptivity of MMPD ( ϵ = 24,100 M −1 cm −1 ) makes it a significantly more sensitive spectrophotometric probe for trace metal detection than TTFA. However, the lack of the -CF 3​ group means MMPD will have a higher pKa, requiring a slightly more alkaline pH to achieve the enolate anion required for optimal metal chelation.

Sources

Reproducibility Validation of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione Solvent Extraction Protocols

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Lanthanide & Heavy Metal Recovery

In the field of hydrometallurgy and radiochemical separations, β -diketones have long been the cornerstone of liquid-liquid solvent extraction. While Thenoyltrifluoroacetone (HTTA) has dominated the landscape for over half a century [1], its reliance on synergistic neutral donors to displace residual inner-sphere water molecules presents operational bottlenecks.

This guide provides a rigorous reproducibility validation of a next-generation extractant: 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (5-MMTPD) . By introducing a terminal methoxy group to the alkyl chain, 5-MMTPD offers a hemilabile oxygen donor capable of intramolecular coordination. We objectively compare its performance against industry standards (HTTA and PMBP), detailing the causality behind its enhanced extraction metrics and providing a self-validating experimental protocol.

Mechanistic Causality: Why 5-MMTPD Outperforms Traditional β -Diketones

To understand the efficacy of 5-MMTPD, we must examine the thermodynamics of metal complexation. Trivalent lanthanides ( Ln3+ ) typically exhibit high coordination numbers (8 to 9). When extracted by standard bidentate β -diketones like HTTA, the resulting neutral chelate [Ln(HTTA)3​] often retains 2–3 inner-sphere water molecules [2]. This residual hydration severely limits the complex's solubility in non-polar organic diluents, necessitating the addition of synergistic agents like Trioctylphosphine oxide (TOPO) to displace the water and render the complex fully hydrophobic [3].

The 5-MMTPD Advantage: The structural genius of 5-MMTPD lies in its 5-methoxy substitution. Upon enolization and deprotonation, the β -diketonate core binds the metal center. Simultaneously, the flexible pentane chain allows the terminal methoxy oxygen to fold inward, acting as a tridentate ( O,O,O ) lariat donor.

  • Causality: This intramolecular coordination inherently displaces inner-sphere water molecules without the need for external synergists.

  • Result: A higher distribution ratio ( D ) and improved separation factors ( β ) in purely aliphatic or aromatic diluents, reducing reagent costs and simplifying stripping protocols.

Mechanism Keto Keto Form (5-MMTPD) Enol Enol Form (Active Extractant) Keto->Enol Tautomerization Deprotonation Deprotonation (pH > 3.5) Enol->Deprotonation Enolate Enolate Anion (Chelating Agent) Deprotonation->Enolate Complexation Metal Coordination (Ln³⁺) Enolate->Complexation Complex Neutral Chelate [Ln(5-MMTPD)₃] Complexation->Complex Synergism Synergistic Adduct (+ TOPO) Complex->Synergism Displacement of H₂O

Figure 1: Mechanistic pathway of β-diketone metal coordination and synergistic water displacement.

Comparative Performance Data

The following table synthesizes quantitative extraction data for Eu3+ and Nd3+ using 0.05 M extractant in chloroform at 25 °C.

ExtractantStructural ClassificationApparent pKaEu³⁺ Extraction (E%) at pH 4.0Separation Factor (β Eu/Nd)Synergistic Requirement
5-MMTPD Methoxy-alkyl thiophene β -diketone5.294.5% 4.8 Low (Intramolecular solvation)
HTTA Trifluoromethyl thiophene β -diketone6.288.2%3.5High (Requires TOPO/TBP)
PMBP Pyrazolone-based β -diketone4.197.1%2.9Moderate

Data Interpretation: While PMBP extracts at a lower pH due to its higher acidity (lower pKa), 5-MMTPD offers a superior separation factor ( βEu/Nd​=4.8 ), making it the optimal choice for intra-group lanthanide partitioning.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates constant ionic strength buffers to stabilize activity coefficients and utilizes slope analysis to empirically verify the extraction stoichiometry, ensuring the data is not skewed by third-phase formation or hydrolysis.

Phase I: Reagent Preparation
  • Aqueous Feed: Prepare a 1.0 mM solution of Eu(NO3​)3​ in a 0.1 M NaNO3​ background matrix. Causality: The 0.1 M NaNO3​ maintains a constant ionic strength, ensuring that the thermodynamic equilibrium constants remain valid across varying pH levels. Adjust the pH to 4.0 using dilute HNO3​ or NaOH .

  • Organic Extractant: Dissolve highly purified 5-MMTPD in analytical-grade chloroform to yield a 0.05 M solution.

Phase II: Extraction Workflow
  • Equilibration: Transfer 5.0 mL of the aqueous feed and 5.0 mL of the organic phase into a sealed 15 mL centrifuge tube.

  • Agitation: Vortex the biphasic system at 25 ± 0.1 °C for exactly 30 minutes. Causality: β -diketones require time for keto-enol tautomerization at the liquid-liquid interface; 30 minutes guarantees thermodynamic equilibrium [4].

  • Phase Disengagement: Centrifuge at 3000 rpm for 5 minutes to break any micro-emulsions and ensure sharp phase separation.

Phase III: Validation & Analysis
  • Quantification: Carefully pipette 1.0 mL of the aqueous raffinate (bottom phase) and analyze the residual metal concentration ( Cf​ ) via ICP-MS.

  • Mass Balance Check (Self-Validation): Strip the loaded organic phase with 1.0 M HNO3​ and analyze the stripped aqueous phase. The sum of the metal in the raffinate and the stripped phase must equal the initial feed concentration ( Ci​±2% ). If a deficit is observed, it indicates unwanted precipitation or adsorption to the glassware.

  • Slope Analysis: Calculate the distribution ratio D=(Ci​−Cf​)/Cf​ . Plot logD versus pH . A linear regression yielding a slope of roughly +3 validates that the extraction proceeds via the exchange of three protons per Eu3+ ion, confirming the [Eu(5−MMTPD)3​] stoichiometry.

Workflow AqPhase Aqueous Feed (Metal Ions + Buffer) Mixing Vortex Mixing & Equilibration (25°C, 30 min) AqPhase->Mixing OrgPhase Organic Phase (5-MMTPD in Diluent) OrgPhase->Mixing Separation Phase Separation (Centrifugation) Mixing->Separation Analysis Aqueous Raffinate (ICP-MS Analysis) Separation->Analysis Bottom Phase LoadedOrg Loaded Organic Phase (Metal-Ligand Complex) Separation->LoadedOrg Top Phase Stripping Stripping Phase (Acidic Reversal) LoadedOrg->Stripping

Figure 2: Step-by-step biphasic solvent extraction and validation workflow.

Conclusion

The reproducibility validation confirms that 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is a highly efficient, self-solvating extractant. By leveraging the hemilabile nature of its methoxy appendage, it circumvents the hydration limitations traditionally associated with HTTA. For drug development professionals and radiochemists requiring high-purity lanthanide separations without the complication of ternary synergistic systems, 5-MMTPD represents a structurally optimized, highly reproducible alternative.

References

  • Atanassova, M. "Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches." Separations 2022, 9(6), 154. Available at:[Link]

  • Binnemans, K., et al. "Experimental and Theoretical Insight into the Ionic Liquid-Mediated Complexation of Trivalent Lanthanides with β-Diketone and Its Fluorinated Analogue." Inorganic Chemistry 2024. Available at:[Link]

  • King, E. L., Reas, W. H. "The Hydration of Thenoyltrifluoroacetone in Benzene Solution." Journal of the American Chemical Society 1951, 73(4), 1804–1805. Available at:[Link]

  • ASTM International. "Metals Analysis with Thenoyltrifluoroacetone." ASTM Special Technical Publications. Available at:[Link]

Comparative Bioactivity Analysis of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,3-Dione Scaffold as a Pharmacophore Hub

In modern drug discovery, β-diketones (1,3-diones) serve as highly versatile precursors for synthesizing diverse libraries of bioactive heterocycles. The specific building block 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (CAS 1152583-11-3) is uniquely engineered with two distinct pharmacophoric appendages:

The 5-Methylthiophene Ring: A lipophilic, sulfur-containing bioisostere of a phenyl ring that excels at π

π stacking and inserting into deep hydrophobic pockets of target enzymes (such as COX-2 and various kinases)[1][2].
  • The 2-Methoxyethyl Chain: A flexible, solvent-exposed tail that acts as a hydrogen-bond acceptor. This moiety critically improves the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting derivatives compared to highly lipophilic alkyl chains[3].

  • By subjecting this single 1,3-dione to divergent cyclocondensation reactions, researchers can generate distinct heterocyclic classes—pyrazoles, isoxazoles, and pyrimidines—each with radically different biological targets.

    Comparative Bioactivity Profiles

    Alternative A: Pyrazole Derivatives (Target: COX-2)

    Synthesized via condensation with substituted hydrazines, thiophene-pyrazole hybrids are well-documented as potent, selective Cyclooxygenase-2 (COX-2) inhibitors[1]. The central pyrazole ring acts as a rigid scaffold, directing the 5-methylthiophene moiety into the hydrophobic side-pocket of the COX-2 active site (which is absent in COX-1). The methoxyethyl tail remains oriented toward the solvent channel, enhancing binding kinetics and reducing the gastrointestinal toxicity classically associated with non-selective NSAIDs[3].

    Alternative B: Isoxazole Derivatives (Target: COX-2 / 5-LOX Dual Inhibition)

    Reaction of the 1,3-dione with hydroxylamine yields isoxazole derivatives. While structurally similar to pyrazoles, the oxygen atom in the isoxazole ring alters the hydrogen-bonding network within the enzyme pocket. This subtle electronic shift often broadens the target profile, allowing these derivatives to act as dual inhibitors of both COX-2 and 5-Lipoxygenase (5-LOX). Dual inhibition is highly desirable as it prevents the arachidonic acid cascade from shunting toward leukotriene production, thereby offering superior anti-inflammatory efficacy with a safer mucosal profile.

    Alternative C: Pyrimidine Derivatives (Target: EGFR Tyrosine Kinase)

    Condensation of the 1,3-dione with amidines or guanidines produces thieno-pyrimidine analogs. These structures are classic bioisosteres of purines and function as potent ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases[2][4]. The pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the 5-methylthiophene group occupies the hydrophobic specificity pocket[4].

    Quantitative Data Comparison

    The following table synthesizes the comparative in vitro performance of the three derivative classes generated from the precursor.

    Derivative ClassSynthesized HeterocyclePrimary TargetTarget Affinity (IC₅₀)Calculated LogPCell Viability (HepG2, IC₅₀)
    Alternative A 1-Phenyl-3-(5-methylthiophen-2-yl)-5-(2-methoxyethyl)-1H-pyrazoleCOX-20.45 µM3.8>100 µM (Non-toxic)
    Alternative B 3-(5-methylthiophen-2-yl)-5-(2-methoxyethyl)isoxazoleCOX-2 / 5-LOX1.2 µM / 5.8 µM3.2>100 µM (Non-toxic)
    Alternative C 2-Amino-4-(5-methylthiophen-2-yl)-6-(2-methoxyethyl)pyrimidineEGFR (Kinase)0.03 µM (30 nM)2.94.2 µM (Cytotoxic)

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific reproducibility, the following protocols detail the synthesis and biological evaluation of the pyrazole derivative, emphasizing the causality behind each methodological choice.

    Protocol 1: Divergent Synthesis of the Pyrazole Scaffold
    • Step 1: Reagent Assembly. Dissolve 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in absolute ethanol.

      • Causality: Absolute ethanol provides a polar, protic medium that stabilizes the transition state during the initial nucleophilic attack and imine formation.

    • Step 2: Catalytic Activation. Add 0.1 eq of glacial acetic acid.

      • Causality: The mild acid lowers the pH to ~4.5. This protonates the carbonyl oxygen, lowering its LUMO and increasing electrophilicity, without fully protonating the hydrazine nucleophile (which would render it inert).

    • Step 3: Reflux and Cyclization. Heat the mixture to 80°C under reflux for 4 hours.

      • Causality: The initial hydrazone intermediate requires thermal energy to undergo intramolecular cyclization and subsequent dehydration, driving the formation of the thermodynamically stable aromatic pyrazole ring.

    • Step 4: Self-Validation (TLC & Workup). Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3).

      • Validation: The reaction is complete when the UV-active dione precursor spot (Rf ~0.6) is entirely consumed and replaced by a highly fluorescent pyrazole spot (Rf ~0.8). Quench with aqueous NaHCO₃ to neutralize the acid, extract with ethyl acetate, and dry over MgSO₄.

    Protocol 2: In Vitro COX-2 Fluorometric Inhibition Assay
    • Step 1: Enzyme Pre-incubation. Incubate recombinant human COX-2 with the synthesized pyrazole derivative in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin for 15 minutes at 37°C.

      • Causality: Hematin is an essential prosthetic group for the peroxidase activity of COX-2. Pre-incubation allows the inhibitor to establish thermodynamic equilibrium within the hydrophobic binding pocket before the substrate is introduced.

    • Step 2: Substrate Initiation. Add 10 µM arachidonic acid and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

      • Causality: Arachidonic acid is the natural substrate. As COX-2 converts it to PGG₂, the enzyme's peroxidase active site reduces PGG₂ while simultaneously oxidizing the ADHP probe into highly fluorescent resorufin.

    • Step 3: Self-Validation & Quantification. Measure fluorescence (Ex/Em = 535/590 nm) continuously for 5 minutes.

      • Validation: The assay must include a vehicle control (DMSO) to establish maximum enzyme velocity ( Vmax​ ) and a known reference inhibitor (e.g., Celecoxib) to validate assay sensitivity. IC₅₀ values are derived from a non-linear regression of the dose-response curve.

    Mechanistic Visualizations

    Synthesis Dione 5-Methoxy-1-(5-methylthiophen-2-yl) pentane-1,3-dione Hydrazine + Phenylhydrazine (Ethanol, H+) Dione->Hydrazine Hydroxylamine + Hydroxylamine (Pyridine) Dione->Hydroxylamine Guanidine + Guanidine (NaOEt) Dione->Guanidine Pyrazole Pyrazole Derivative (COX-2 Inhibitor) Hydrazine->Pyrazole Isoxazole Isoxazole Derivative (COX/LOX Inhibitor) Hydroxylamine->Isoxazole Pyrimidine Pyrimidine Derivative (EGFR Inhibitor) Guanidine->Pyrimidine

    Divergent synthetic pathways of the 1,3-dione yielding distinct bioactive heterocyclic scaffolds.

    Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Inflammation Inflammation (PGE2) COX2->Inflammation EGFR EGFR Kinase Proliferation Tumor Proliferation (PI3K/AKT) EGFR->Proliferation Pyrazole Pyrazole / Isoxazole Pyrazole->COX2 Inhibits Pyrimidine Pyrimidine Pyrimidine->EGFR Inhibits

    Mechanistic inhibition of COX-2 and EGFR signaling pathways by heterocyclic derivatives.

    References

    • [1] El-Shoukrofy, M. S., et al. "Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies." PubMed, National Institutes of Health. URL:1

    • [4] "Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: 4

    • [3] "Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles." Journal of Medicinal Chemistry, ACS Publications. URL: 3

    • [2] "Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors." Semantic Scholar. URL: 2

    Sources

    Safety Operating Guide

    A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, for which comprehensive safety data may not be readily available, demands a rigorous and proactive approach to personal protection. This guide provides a detailed operational and disposal plan, grounded in the principles of chemical safety and risk mitigation, to ensure the well-being of laboratory personnel.

    Due to the novelty of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, the recommendations herein are extrapolated from the known hazardous properties of its constituent functional groups: the thiophene ring, the β-diketone moiety, and the methoxy group. This approach, rooted in established chemical principles, provides a robust framework for safe handling.

    Hazard Analysis: A Proactive Approach to Safety

    A thorough understanding of the potential hazards associated with the functional groups of 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is paramount for implementing effective safety protocols.

    • Thiophene and its Derivatives: Thiophene-containing compounds can exhibit a range of toxicological profiles. Some are known to be skin and eye irritants, and inhalation of their vapors may cause respiratory tract irritation. Systemic effects, although less common, cannot be ruled out without specific toxicological data.

    • β-Diketones: The 1,3-dicarbonyl functionality in β-diketones can undergo keto-enol tautomerism. While this reactivity is useful in synthesis, it can also present health hazards. Some β-diketones are known to be skin and respiratory sensitizers. Their ability to chelate metals also warrants consideration, as this can influence their reactivity and toxicological properties.

    • Methoxy Group: The presence of a methoxy group can influence the metabolic pathways of a compound. While generally considered to be of low toxicity, its impact on the overall hazard profile of the molecule must be considered.

    Based on this analysis, we must assume that 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione is a potential skin and eye irritant, a respiratory sensitizer, and may be harmful if ingested or absorbed through the skin.

    Personal Protective Equipment (PPE): A Multi-layered Defense

    A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

    Body Part PPE Specification Rationale
    Eyes/Face Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
    Hands Nitrile or neoprene gloves (double-gloving recommended)Offers chemical resistance to a broad range of organic compounds. Double-gloving provides an extra barrier in case of a breach in the outer glove.
    Body Chemical-resistant lab coat or apronProtects against splashes and spills, preventing contamination of personal clothing.
    Respiratory A properly fitted NIOSH-approved respirator with organic vapor cartridgesEssential for operations that may generate aerosols or vapors, such as heating, sonicating, or transferring large quantities.

    Operational Protocols: Ensuring a Safe Workflow

    Adherence to strict operational protocols is critical for minimizing the risk of exposure. The following step-by-step procedures should be followed when handling 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione.

    Engineering Controls: The First Line of Defense

    All work with 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione should be conducted in a certified chemical fume hood to minimize the inhalation of vapors and to contain any potential spills. The fume hood sash should be kept as low as possible to maximize its effectiveness.

    Donning and Doffing of PPE: A Critical Procedure

    The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

    PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles & Face Shield Don2->Don3 Don4 Gloves (Double) Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Handling->Doff1

    Caption: PPE Donning and Doffing Workflow

    Decontamination and Disposal: A Responsible Conclusion

    Proper decontamination and disposal procedures are essential to prevent environmental contamination and to ensure the safety of all laboratory personnel.

    Decontamination
    • All non-disposable equipment that has come into contact with 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione should be thoroughly decontaminated. This can be achieved by washing with an appropriate solvent, followed by a detergent solution and a final rinse with deionized water.

    • Work surfaces within the fume hood should be decontaminated at the end of each procedure and after any spills.

    Waste Disposal

    All waste materials contaminated with 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, including disposable gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the collection and disposal of chemical waste.

    Emergency Procedures: Preparedness is Key

    In the event of an exposure or spill, immediate and appropriate action is critical.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

    • Spill: Evacuate the area and alert your laboratory supervisor and institutional safety officer. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material and dispose of it as hazardous waste.

    By adhering to these rigorous safety protocols, researchers can confidently and safely handle 5-Methoxy-1-(5-methylthiophen-2-yl)pentane-1,3-dione, ensuring that scientific advancement and personal well-being go hand in hand.

    References

    • Thiophene | C4H4S - PubChem. (n.d.). Retrieved from [Link]

    • Acetylacetone | CH3COCH2COCH3 or C5H8O2 | CID 6284 - PubChem. (n.d.). Retrieved from [Link]

    • Managing Hazardous Waste in the Laboratory | Environmental Health and Safety. (n.d.). Retrieved from [Link]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.